Ldh-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26N4O4S2 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C30H26N4O4S2/c31-40(37,38)24-13-11-19(12-14-24)15-25-27(16-20-9-10-20)34(30-32-26(18-39-30)29(35)36)33-28(25)23-8-4-7-22(17-23)21-5-2-1-3-6-21/h1-8,11-14,17-18,20H,9-10,15-16H2,(H,35,36)(H2,31,37,38) |
InChI Key |
ALJORCZKMBZYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC=CC(=C4)C5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Ldh-IN-1 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[1][2] This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival.[3] Lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway, catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary for sustained glycolysis.[4][5] Upregulation of LDHA is a common feature in many cancers and is associated with tumor progression and poor prognosis.[6][7] Consequently, LDHA has emerged as a promising therapeutic target in oncology.[8][9]
Ldh-IN-1 is a novel, potent, pyrazole-based inhibitor of human lactate dehydrogenase (LDH).[10] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of both LDHA and LDHB isoforms.[10] By blocking the conversion of pyruvate to lactate, this compound disrupts the delicate metabolic balance within cancer cells, leading to a cascade of events that culminate in cell death.
The primary consequences of LDH inhibition by this compound include:
-
Inhibition of Glycolysis: By preventing the regeneration of NAD+ from NADH, this compound impedes the glycolytic flux.[4] This leads to a reduction in ATP production from glycolysis, depriving the cancer cells of a critical energy source.[7]
-
Alteration of the NAD+/NADH Ratio: Inhibition of LDH leads to an accumulation of its substrate, pyruvate, and a decrease in lactate production.[11] This metabolic shift results in an increased intracellular ratio of NADH to NAD+.[4][11]
-
Induction of Oxidative Stress: The elevated NADH/NAD+ ratio can lead to the overproduction of reactive oxygen species (ROS) by the mitochondrial electron transport chain.[9][12] This increase in oxidative stress can damage cellular components, including DNA, lipids, and proteins, contributing to cell death.[13]
-
Induction of Apoptosis: The combination of metabolic stress, reduced ATP levels, and increased oxidative stress triggers the intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death.[14][15]
Quantitative Data
The following tables summarize the reported quantitative data for this compound, providing a comparative overview of its potency and cellular effects.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 (LDHA) | 32 nM | Human LDHA | [10] |
| IC50 (LDHB) | 27 nM | Human LDHB | [10] |
| Cellular Parameter | Value | Cell Line | Reference |
| IC50 (Lactate Production) | 0.517 µM | MiaPaCa-2 | [10] |
| 0.854 µM | A673 | [10] | |
| IC50 (Cell Growth) | 2.23 µM | MiaPaCa-2 | [10] |
| 1.21 µM | A673 | [10] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the logical flow of its mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the mechanism of action of this compound.
LDH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified LDH.
Materials:
-
Purified human LDHA or LDHB enzyme
-
Reaction Buffer: 0.2 M Tris-HCl (pH 7.3)[11]
-
Substrate Solution: 30 mM pyruvate in Reaction Buffer[11]
-
Cofactor Solution: 6.6 mM NADH in Reaction Buffer[11]
-
This compound stock solution (in DMSO)
-
96-well clear, flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in Reaction Buffer. Include a DMSO vehicle control.
-
In each well of the 96-well plate, add 10 µL of diluted this compound or vehicle control.
-
Add 10 µL of purified LDH enzyme solution to each well and incubate for 10-15 minutes at room temperature.[7]
-
Initiate the reaction by adding 280 µL of a pre-mixed solution containing 145 µL of Substrate Solution and 135 µL of Cofactor Solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at room temperature. The rate of NADH oxidation is proportional to LDH activity.[11]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2, A673)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
96-well cell culture plate
-
Multi-well spectrophotometer (570 nm)
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) in a fresh complete medium.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for cell growth inhibition.
Cellular Lactate Production Assay
This assay quantifies the intracellular and extracellular lactate levels following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plate
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant for extracellular lactate measurement.
-
Lyse the cells to measure intracellular lactate levels.
-
Follow the manufacturer's protocol for the lactate assay kit to measure lactate concentrations in both the supernatant and cell lysates.
-
Normalize lactate levels to the cell number or protein concentration.
-
Determine the IC50 value for lactate production inhibition.
Conclusion
This compound is a potent inhibitor of LDH that effectively targets the metabolic vulnerability of cancer cells. Its mechanism of action involves the direct inhibition of LDH, leading to a disruption of glycolysis, an altered redox state, increased oxidative stress, and ultimately, the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the anti-cancer properties of this compound and other LDH inhibitors. The visualization of the signaling pathways and logical relationships provides a clear understanding of the molecular events triggered by this promising therapeutic agent.
References
- 1. LDH-A Enzyme Assay [en.bio-protocol.org]
- 2. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of LDH-A and glutaminase inhibition in vivo by hyperpolarized 13C-pyruvate magnetic resonance spectroscopy of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. This compound | C30H26N4O4S2 | CID 131955127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Mutual regulation of lactate dehydrogenase and redox robustness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. LDH-A Enzyme Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Sources and implications of NADH/NAD+ redox imbalance in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Down regulation of lactate dehydrogenase initiates apoptosis in HeLa and MCF-7 cancer cells through increased voltage-dependent anion channel protein and inhibition of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
Ldh-IN-1: A Potent Pyrazole-Based Inhibitor of Lactate Dehydrogenase A
An In-depth Technical Guide on the Mechanism of Action of Ldh-IN-1
This guide provides a detailed overview of this compound, a novel pyrazole-based inhibitor of lactate dehydrogenase (LDH), with a specific focus on its inhibitory mechanism against the LDHA isoform. The information presented is intended for researchers, scientists, and drug development professionals working in oncology and metabolism.
Introduction to Lactate Dehydrogenase A (LDHA) and its Role in Cancer Metabolism
Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1] Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where they rely heavily on glycolysis for energy production even in the presence of oxygen. This metabolic reprogramming leads to an upregulation of LDHA, making it a compelling target for cancer therapy.[2] Inhibition of LDHA can disrupt the energy supply of cancer cells and induce metabolic stress, ultimately leading to reduced proliferation and cell death.[3]
This compound: A Novel Pyrazole-Based LDHA Inhibitor
This compound is a potent, pyrazole-based small molecule inhibitor of human lactate dehydrogenase.[4] It exhibits low nanomolar inhibition of both the LDHA and LDHB isoforms.[4] The chemical structure of this compound is 2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid.[5] This compound was identified and optimized from a quantitative high-throughput screening campaign and has demonstrated significant cellular activity.[6]
Quantitative Inhibitory Activity of this compound
This compound has been shown to be a highly potent inhibitor of both LDHA and LDHB. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| Human LDHA | 32 |
| Human LDHB | 27 |
Table 1: In vitro inhibitory activity of this compound against human LDH isoforms. The IC50 values were determined using a biochemical assay monitoring the oxidation of NADH.[4]
In cellular assays, this compound effectively inhibits lactate production and cell growth in cancer cell lines that are highly dependent on glycolysis, such as MiaPaCa2 (pancreatic cancer) and A673 (Ewing's sarcoma).[4]
| Cell Line | Lactate Production IC50 (µM) | Cell Growth IC50 (µM) |
| MiaPaCa2 | 0.517 | 2.23 |
| A673 | 0.854 | 1.21 |
Table 2: Cellular activity of this compound in cancer cell lines. Lactate production and cell growth inhibition were measured after treatment with this compound.[4]
Mechanism of Inhibition
While the primary research articles on the pyrazole-based series do not explicitly state the detailed kinetic mechanism of this compound (e.g., competitive, non-competitive), the structural and functional data suggest it acts as a direct inhibitor of the enzyme's catalytic activity. Other small molecule inhibitors targeting LDHA have been shown to be competitive with respect to NADH. The potent inhibition of lactate production in cellular assays confirms that this compound effectively blocks the catalytic function of LDHA in a biological context.[4]
The proposed mechanism of action involves this compound binding to the LDHA enzyme, thereby preventing the binding of its substrates, pyruvate and NADH, and inhibiting the conversion of pyruvate to lactate. This leads to a disruption of the glycolytic pathway and a reduction in ATP production, ultimately causing cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of this compound inhibition of LDHA and its downstream cellular effects.
Experimental Protocols
LDH Enzymatic Inhibition Assay
This protocol describes the biochemical assay used to determine the in vitro inhibitory activity of this compound against LDHA and LDHB.
Materials:
-
Human recombinant LDHA and LDHB enzymes
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvic acid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, NADH solution, and the this compound solution at various concentrations.
-
Add the LDHA or LDHB enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding pyruvic acid to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for the LDH enzymatic inhibition assay.
Cellular Lactate Production Assay
This protocol outlines the method to measure the effect of this compound on lactate production in cancer cells.
Materials:
-
Cancer cell lines (e.g., MiaPaCa2, A673)
-
Cell culture medium and supplements
-
This compound
-
Lactate assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or protein concentration.
-
Plot the normalized lactate levels against the this compound concentration to determine the IC50 for lactate production inhibition.
Cell Proliferation Assay
This protocol describes how to assess the impact of this compound on the growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., MiaPaCa2, A673)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
After allowing the cells to attach, treat them with a range of this compound concentrations.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to untreated control cells.
-
Determine the IC50 for cell growth inhibition by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a potent, pyrazole-based inhibitor of LDHA with low nanomolar efficacy in biochemical assays and significant anti-proliferative effects in glycolytically dependent cancer cell lines. Its mechanism of action involves the direct inhibition of LDHA, leading to a reduction in lactate production and a disruption of cancer cell metabolism. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel LDHA inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C30H26N4O4S2 | CID 131955127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the LDHA:Inhibitor Complex: A Technical Guide
Disclaimer: No specific public domain information is available for an inhibitor named "Ldh-IN-1". This guide will therefore focus on a well-characterized, representative pyrazole-based inhibitor of Lactate Dehydrogenase A (LDHA) to illustrate the principles of structural analysis.
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2][3][4][5] In many cancer cells, upregulation of LDHA is a key feature of the metabolic reprogramming known as the Warburg effect, making it an attractive target for cancer therapy.[1][2][4][6][7][8] This technical guide provides an in-depth analysis of the structural interactions between LDHA and a potent pyrazole-based inhibitor, offering insights for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of LDHA Inhibition
The efficacy of LDHA inhibitors is determined through various biochemical and cellular assays. The following table summarizes key quantitative data for a representative pyrazole-based inhibitor, providing a basis for comparative analysis.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (Enzymatic) | 0.36 µM | Recombinant human LDHA | [9] |
| EC₅₀ (A549 cells) | 5.5 µM | Human lung carcinoma cell line | [9] |
| EC₅₀ (NCI-H1975 cells) | 3.0 µM | Human lung adenocarcinoma cell line | [9] |
| Binding Affinity (K_d) | 10 µM (for a similar class of inhibitor) | Isothermal Titration Calorimetry | [9] |
Structural Insights into the LDHA-Inhibitor Complex
The crystal structure of LDHA in complex with a pyrazole-based inhibitor reveals critical interactions that underpin its inhibitory mechanism. These inhibitors typically bind to a site that overlaps with the binding site of the cofactor NADH.[1][2][3][4][7]
Key Interactions
-
Allosteric Binding: Some novel inhibitors, including certain pyrazole-based compounds, have been shown to bind to an allosteric pocket, distinct from the active site where pyruvate and NADH bind.[10] This allosteric binding can induce conformational changes that inactivate the enzyme.
-
Active Site Competition: Many inhibitors directly compete with the binding of NADH. The X-ray crystal structures of LDHA complexed with these inhibitors show them occupying the NADH-binding site.[1][2][3][4]
-
Structural Rearrangements: Inhibitor binding can induce subtle but critical structural rearrangements in LDHA. For instance, the movement of specific alpha-helices can alter the geometry of the active site, preventing substrate binding and catalysis.[10]
Experimental Protocols
The following are detailed methodologies for key experiments used in the structural and functional analysis of LDHA inhibitors.
Recombinant Human LDHA Expression and Purification
-
Expression System: Human LDHA is typically expressed in Escherichia coli.
-
Purification: The protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to ensure homogeneity.
X-Ray Crystallography
-
Crystallization: The purified LDHA protein is co-crystallized with the inhibitor. This involves mixing the protein and a molar excess of the inhibitor and setting up crystallization trials using vapor diffusion (hanging or sitting drop) with various precipitant solutions.
-
Data Collection and Processing: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The data are then processed to determine the crystal structure of the LDHA-inhibitor complex.[11]
Enzyme Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of LDHA by 50%.
-
Reaction Mixture: A typical reaction mixture contains recombinant human LDHA, NADH, and the inhibitor at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4).[12]
-
Initiation: The reaction is initiated by adding the substrate, pyruvate.[12]
-
Detection: The rate of NADH oxidation to NAD⁺ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.[13]
-
Calculation: The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-LDHA interaction.
-
Sample Preparation: Purified LDHA is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.[9] Both solutions are in the same buffer to minimize heat of dilution effects.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change upon each injection is measured. The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[9]
Cellular Lactate Production Assay
This assay measures the effect of the inhibitor on lactate production in cancer cells.
-
Cell Culture: Cancer cell lines (e.g., A549, NCI-H1975) are cultured in appropriate media.
-
Treatment: Cells are treated with the inhibitor at various concentrations for a specified period.
-
Lactate Measurement: The concentration of lactate in the cell culture medium is measured using a commercially available lactate assay kit.
-
Analysis: The reduction in lactate production in treated cells compared to untreated controls indicates the cellular efficacy of the inhibitor.[9]
Visualizations
LDHA Catalytic Cycle and Inhibition
The following diagram illustrates the normal catalytic cycle of LDHA and the mechanism of action for a competitive inhibitor.
Caption: LDHA catalytic cycle and competitive inhibition.
Experimental Workflow for LDHA Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel LDHA inhibitors.
Caption: Workflow for LDHA inhibitor discovery.
Logical Relationship of LDHA Function and Inhibition in Cancer
This diagram illustrates the role of LDHA in cancer metabolism and how its inhibition can lead to anti-tumor effects.
Caption: Role of LDHA in cancer and impact of inhibition.
References
- 1. [PDF] Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms. | Semantic Scholar [semanticscholar.org]
- 2. Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 9. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ldh-IN-1 and its Metabolic Impact Beyond Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high glycolytic rate even in the presence of oxygen (the Warburg effect), LDH plays a pivotal role in maintaining the NAD+ pool necessary for sustained glycolysis. Consequently, LDH has emerged as a promising target for cancer therapy. Ldh-IN-1 is a small molecule inhibitor of LDH. While specific quantitative metabolomic data for this compound is limited in publicly available literature, this guide synthesizes the known effects of LDH inhibition on cellular metabolism beyond glycolysis, drawing from studies on analogous LDH inhibitors. This document provides a comprehensive overview of the anticipated metabolic reprogramming induced by this compound, detailed experimental protocols for assessing these changes, and visual representations of the key pathways and workflows.
Introduction: The Role of LDH in Cellular Metabolism
Lactate dehydrogenase is a family of isoenzymes that catalyze the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.[1] This reaction is the final step of anaerobic glycolysis and is crucial for regenerating NAD+, which is required for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis to proceed.[1] In highly glycolytic cells, such as many cancer cells, this process is essential for maintaining a high rate of ATP production through glycolysis.
The LDH enzyme is a tetramer composed of two different subunits, LDHA (M) and LDHB (H), which can combine to form five different isoenzymes (LDH1-5) with varying tissue distributions and kinetic properties.[2] The LDHA-containing isoenzymes (LDH-4 and LDH-5) are predominantly found in anaerobic tissues like skeletal muscle and are also overexpressed in a wide range of cancers, where they are associated with poor prognosis.[3][4] This overexpression and reliance on LDH make it an attractive target for therapeutic intervention.
Mechanism of Action of LDH Inhibitors
LDH inhibitors, including this compound, are typically small molecules that bind to the active site or an allosteric site of the LDH enzyme, preventing the binding of its substrates, pyruvate and NADH. This inhibition blocks the conversion of pyruvate to lactate. The primary and immediate consequence of LDH inhibition is the disruption of NAD+ regeneration.[5] This leads to an increase in the NADH/NAD+ ratio, which has profound downstream effects on cellular metabolism.
Figure 1: Mechanism of LDH Inhibition
Effects of LDH Inhibition on Cellular Metabolism Beyond Glycolysis
Contrary to the initial hypothesis that blocking lactate production would force pyruvate into the tricarboxylic acid (TCA) cycle, studies have revealed a more complex metabolic rewiring. The primary effects of LDH inhibition stem from the altered NAD+/NADH ratio, which disrupts glycolysis itself and has cascading effects on other interconnected metabolic pathways.
Impact on the Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis. Inhibition of LDH has been shown to increase the relative flux through the oxidative branch of the PPP.[6] This is likely a compensatory mechanism to regenerate NADP+ and produce NADPH, as the cell's redox balance is perturbed by the increased NADH/NAD+ ratio.
Table 1: Illustrative Quantitative Effects of LDH Inhibition on Pentose Phosphate Pathway Flux
| Cell Line | LDH Inhibitor | Change in Oxidative PPP Flux (m1/(m1+m2) lactate ratio) | Reference |
| MIA PaCa-2 | EGCG | Increased from 1.38 to 1.47 | [6] |
| MIA PaCa-2 | Oxamate | Decreased from 1.38 to 1.15 | [6] |
Note: Data for this compound is not available. The data presented are from studies using other LDH inhibitors and are for illustrative purposes.
References
- 1. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic and metabolomic investigation of serum lactate dehydrogenase elevation in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic Analysis Identifies Lactate as an Important Pathogenic Factor in Diabetes-associated Cognitive Decline Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Signaling Cascade of LDH-A Inhibition: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a specific inhibitor designated "Ldh-IN-1". This guide will therefore focus on the well-documented downstream effects of general Lactate Dehydrogenase A (LDH-A) inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles, pathways, and experimental approaches described herein are representative of the class of LDH-A inhibitors.
Introduction: Targeting Tumor Metabolism through LDH-A
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] Lactate Dehydrogenase A (LDH-A) is a pivotal enzyme in this metabolic reprogramming, catalyzing the conversion of pyruvate to lactate, which is crucial for regenerating NAD+ to sustain high glycolytic rates.[3][4][5] The elevated expression of LDH-A in various cancers is associated with tumor progression, metastasis, and poor prognosis, making it a compelling target for anticancer therapy.[4][6] Inhibition of LDH-A disrupts the metabolic machinery of cancer cells, leading to a cascade of downstream effects on multiple signaling pathways.
Core Mechanism of LDH-A Inhibition
LDH-A inhibitors function by blocking the active site of the enzyme, thereby preventing the conversion of pyruvate to lactate.[1] This primary action has two immediate consequences: a decrease in lactate production and a reduction in the regeneration of NAD+ from NADH.[3] This disruption of the glycolytic pathway deprives cancer cells of a rapid source of ATP and essential metabolic precursors.[1][7] The accumulation of pyruvate and the shift in the NADH/NAD+ ratio trigger a series of downstream signaling events.
Key Downstream Signaling Pathways Affected by LDH-A Inhibition
Inhibition of LDH-A instigates a multi-faceted cellular response, impacting several critical signaling pathways that govern cancer cell proliferation, survival, and the tumor microenvironment.
Disruption of Glycolysis and Energy Metabolism
The most direct consequence of LDH-A inhibition is the crippling of the cell's ability to perform anaerobic glycolysis.[1] This leads to a reduction in ATP production, although cancer cells may attempt to compensate by increasing oxidative phosphorylation.[8] This metabolic shift, however, can lead to increased production of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[1]
Modulation of HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen and is a key driver of tumor progression. Lactate, the product of the LDH-A reaction, has been shown to stabilize HIF-1α, even under normoxic conditions. By reducing lactate production, LDH-A inhibitors can lead to the destabilization and reduced activity of HIF-1α.[9] This, in turn, downregulates the expression of HIF-1α target genes involved in angiogenesis (e.g., VEGF), glucose transport, and cell survival.[9]
Alterations in the Tumor Microenvironment
The lactate secreted by cancer cells contributes to an acidic tumor microenvironment, which promotes immune evasion and tumor invasion.[4] By inhibiting lactate production, LDH-A inhibitors can help to normalize the pH of the tumor microenvironment. This can enhance the activity of anti-tumor immune cells, such as T cells and NK cells, and inhibit the immunosuppressive functions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[10]
Induction of Apoptosis and Cell Cycle Arrest
The metabolic stress induced by LDH-A inhibition can trigger programmed cell death, or apoptosis.[1] This can occur through both intrinsic and extrinsic pathways. Furthermore, the disruption of cellular energy balance can lead to cell cycle arrest, often at the G2/M phase, by downregulating key cell cycle regulators like CDK1/cyclin B1.[5]
Quantitative Data on LDH-A Inhibitors
The following table summarizes publicly available quantitative data for several well-characterized LDH-A inhibitors. This data is provided for comparative purposes.
| Inhibitor | Target | IC50 / EC50 | Cell Line(s) | Reference |
| Compound 7 | LDHA | IC50 = 0.36 µM | - | [8] |
| Compound 7 | Cell Growth | EC50 = 5.5 µM | A549 | [8] |
| Compound 7 | Cell Growth | EC50 = 3.0 µM | NCI-H1975 | [8] |
| Oxamate | LDH Activity | 20-120 nM | Gastric and nasopharyngeal carcinoma | [11] |
| Quercetin | LDH Activity | 200-500 µM | pII breast cancer | [11] |
| Galloflavin | LDHA | IC100 = 201 µM | - | [12] |
| Crocetin | human LDH5 | IC50 = 54.9 ± 4.7 µM | - | [12] |
| Ursolic acid | LDHA | 30.5% ± 6.7% inhibition at 500 µM | - | [12] |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the downstream effects of LDH-A inhibitors. Researchers should optimize these protocols for their specific experimental systems.
LDH Activity Assay
Objective: To measure the enzymatic activity of LDH in cell lysates following treatment with an inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
LDH activity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Culture cells to desired confluency and treat with the LDH-A inhibitor at various concentrations for a specified time.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate.
-
Follow the manufacturer's instructions for the LDH activity assay kit. Typically, this involves adding a specific volume of lysate to a reaction mixture containing lactate and NAD+.
-
The conversion of NAD+ to NADH is measured spectrophotometrically over time at a specific wavelength (e.g., 340 nm).
-
Calculate the LDH activity and normalize to the total protein concentration.
Lactate Production Assay
Objective: To quantify the amount of lactate secreted by cells into the culture medium.
Materials:
-
Cell culture medium
-
Lactate assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing the LDH-A inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Follow the manufacturer's instructions for the lactate assay kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the signal using a microplate reader.
-
Normalize the lactate concentration to the cell number or total protein content.
Western Blot Analysis
Objective: To assess the protein levels of key downstream signaling molecules.
Materials:
-
Cell lysis buffer
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against HIF-1α, VEGF, cleaved caspase-3)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the LDH-A inhibitor and prepare cell lysates.
-
Determine protein concentrations.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH [collab.its.virginia.edu]
- 8. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH-A regulates the tumor microenvironment via HIF-signaling and modulates the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
An In-depth Technical Guide on the Role of Lactate Dehydrogenase (LDH) Inhibition in Modulating Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Ldh-IN-1" is not available in the public scientific literature. This guide provides a comprehensive overview of the role of lactate dehydrogenase (LDH) inhibitors in modulating mitochondrial respiration, drawing on data from well-characterized inhibitors.
Introduction: The Central Role of Lactate Dehydrogenase in Cellular Metabolism
Lactate dehydrogenase (LDH) is a critical enzyme that catalyzes the reversible conversion of pyruvate to lactate, a pivotal step in anaerobic glycolysis.[1][2] This reaction is coupled with the oxidation of NADH to NAD+, thereby regenerating the NAD+ required to maintain a high glycolytic rate.[1] In many cancer cells, this process, known as the Warburg effect, is upregulated even in the presence of oxygen, allowing for rapid ATP production and the synthesis of biosynthetic precursors necessary for cell proliferation.[3][4]
The two primary subunits of LDH, LDHA (predominantly converts pyruvate to lactate) and LDHB (primarily converts lactate to pyruvate), combine to form five different isoenzymes with distinct tissue distributions and catalytic properties.[2][5] LDHA is frequently overexpressed in various cancers and is associated with tumor progression and poor prognosis, making it an attractive target for anticancer drug development.[4] Inhibition of LDH disrupts the metabolic balance of cancer cells, with significant downstream effects on mitochondrial respiration.
Mechanism of Action of LDH Inhibitors and Impact on Mitochondrial Respiration
LDH inhibitors function by competitively binding to the active site of the enzyme, preventing the conversion of pyruvate to lactate.[6] This blockade has several key consequences that directly and indirectly modulate mitochondrial respiration:
-
Increased Pyruvate Availability for Mitochondria: By inhibiting the conversion of pyruvate to lactate, LDH inhibitors increase the intracellular pool of pyruvate. This elevated pyruvate can then be transported into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[7]
-
Alteration of the NADH/NAD+ Ratio: The conversion of pyruvate to lactate is a major route for NAD+ regeneration. Inhibition of LDH leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio. This shift in the cellular redox state can have widespread effects on metabolic pathways.
-
Variable Effects on Oxygen Consumption Rate (OCR): The impact of LDH inhibition on mitochondrial oxygen consumption is context-dependent and can vary between different cell types.
-
Increased OCR: In some cancer cell lines, LDH inhibition leads to an increase in OCR. This is attributed to the shunting of pyruvate into the mitochondria, thereby enhancing the activity of the electron transport chain.
-
Decreased OCR: Conversely, in other cancer cells, such as pancreatic cancer cells, LDH inhibition has been shown to decrease OCR and other parameters of mitochondrial respiration.[8][9] This may be due to other metabolic dependencies of these cells or potential off-target effects of the inhibitors.
-
Signaling Pathways and Logical Relationships
The inhibition of LDH initiates a cascade of events that impact cellular signaling and metabolic pathways. The following diagram illustrates the core mechanism of action and its immediate downstream effects.
Caption: Mechanism of LDH inhibition and its impact on pyruvate metabolism.
Quantitative Data on the Effects of LDH Inhibitors
The following tables summarize quantitative data from studies investigating the effects of LDH inhibitors on cellular metabolism and mitochondrial respiration.
Table 1: Effect of LDH Inhibitor Oxamate on INS-1 832/13 Cells
| Parameter | Condition | Change | Reference |
| Oxygen Consumption Rate (OCR) | 50 mM Oxamate | Increased | [8] |
| Lactate Production Rate | 50 mM Oxamate | Suppressed | [8] |
| Pyruvate Production Rate | 50 mM Oxamate | Increased | [8] |
Table 2: Effect of LDH Inhibitors on Respiration in Isolated Mouse Mitochondria
| Substrate | Inhibitor | Effect on O2 Consumption | Reference |
| Lactate | Sodium Oxamate | Abolished | [9] |
| Lactate | GSK 2837808A | Abolished | [9] |
Experimental Protocols
This section details common methodologies used to assess the role of LDH inhibitors in modulating mitochondrial respiration.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells.[10]
Experimental Workflow:
Caption: Workflow for Seahorse XF Cell Mito Stress Test.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the LDH inhibitor at various concentrations for the desired duration.
-
Assay Preparation: Wash the cells with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Place the plate in a non-CO2 incubator at 37°C for one hour.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. Place the cartridge into the Seahorse XF Analyzer.
-
Data Acquisition and Analysis: The instrument measures OCR in real-time before and after the injection of each compound. The data is used to calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]
LDH Activity Assay
LDH activity can be measured in cell lysates or culture supernatants using a colorimetric assay.[12][13][14]
Protocol:
-
Sample Preparation: Prepare cell lysates or collect cell culture supernatants.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., TRIS), a substrate (lactate), and a cofactor (NAD+).[15]
-
Assay: Add the sample to the reaction mixture. LDH in the sample will catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.
-
Measurement: The production of NADH is measured by the increase in absorbance at 340 nm using a spectrophotometer.[15][16][17] The rate of change in absorbance is proportional to the LDH activity in the sample.
Conclusion and Future Directions
Inhibition of LDH presents a promising therapeutic strategy for cancers that are highly dependent on glycolysis. By blocking the conversion of pyruvate to lactate, LDH inhibitors can disrupt the metabolic balance of cancer cells, leading to either an increase or decrease in mitochondrial respiration depending on the cellular context. Further research is needed to fully elucidate the factors that determine the specific mitochondrial response to LDH inhibition in different cancer types. The development of more potent and specific LDH inhibitors, potentially including compounds like this compound, will be crucial for advancing this therapeutic approach. A deeper understanding of the interplay between glycolysis and mitochondrial metabolism will be key to designing effective combination therapies that target the metabolic vulnerabilities of cancer cells.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. eclinpath.com [eclinpath.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Lactate dehydrogenase supports lactate oxidation in mitochondria isolated from different mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. tycmhoffman.com [tycmhoffman.com]
- 16. anamollabs.com [anamollabs.com]
- 17. Lactate Concentration assay (LDH method) [protocols.io]
The Emerging Therapeutic Potential of Lactate Dehydrogenase Inhibition in Non-Cancerous Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis, has long been a target of interest in oncology due to the reliance of many tumors on this metabolic pathway. However, a growing body of evidence suggests that aberrant LDH activity and the consequential lactate accumulation play significant roles in the pathophysiology of a range of non-cancerous diseases. This technical guide explores the burgeoning potential of small-molecule LDH inhibitors in conditions such as infectious diseases, inflammatory and autoimmune disorders, and ischemic injuries. We provide a detailed examination of key LDH inhibitors, including FX11, galloflavin, oxamate, and GSK-2837808A, summarizing their mechanisms of action, available quantitative data, and detailed experimental protocols. Furthermore, we visualize the intricate signaling pathways modulated by these inhibitors, offering a comprehensive resource for researchers and drug development professionals seeking to explore this promising therapeutic avenue.
Introduction: Lactate Dehydrogenase Beyond Cancer
Lactate dehydrogenase (LDH) is a ubiquitous cytosolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This reaction is a critical juncture in cellular metabolism, particularly under anaerobic conditions, as it regenerates the NAD+ required for glycolysis to continue. While the upregulation of LDH is a well-established hallmark of many cancers, its role in other pathologies is increasingly being recognized.[1][2]
Elevated LDH activity and lactate levels have been implicated in a variety of non-malignant conditions, including:
-
Infectious Diseases: Pathogens such as the malaria parasite Plasmodium falciparum are highly dependent on glycolysis for energy production, making LDH a promising drug target.[3]
-
Inflammatory and Autoimmune Diseases: In conditions like rheumatoid arthritis and sepsis, immune cells can switch to a glycolytic metabolism, contributing to inflammation. LDH inhibition can modulate these inflammatory responses.[4][5]
-
Ischemic Injury: During events like stroke or myocardial infarction, the lack of oxygen leads to anaerobic glycolysis and lactate accumulation, which can exacerbate tissue damage.[6]
-
Neuroinflammation: Upregulation of LDH has been observed in neuroinflammatory conditions, suggesting a role in neuronal damage.
This guide focuses on the preclinical evidence for the therapeutic application of specific LDH inhibitors in these non-cancerous contexts.
Key Small-Molecule Inhibitors of Lactate Dehydrogenase
A number of small-molecule inhibitors targeting LDH have been developed and investigated. Here, we focus on four prominent examples with emerging data in non-cancerous disease models.
Chemical Structures of Key LDH Inhibitors
The chemical structures of FX11, galloflavin, oxamate, and GSK-2837808A are presented below.
| Inhibitor | Chemical Structure |
| FX11 | [7][8] |
| Galloflavin | [3][9] |
| Oxamate | [4][10] |
| GSK-2837808A | [6][11] |
Quantitative Data for LDH Inhibitors
The following tables summarize the available quantitative data for the inhibitory activity of FX11, galloflavin, oxamate, and GSK-2837808A. It is important to note that much of the existing data comes from studies in cancer cell lines.
Table 1: Inhibitory Activity of FX11
| Target | Cell Line/Organism | Assay Type | Value | Reference |
| LDHA | Human Liver | Enzyme Inhibition (Ki) | 8 µM | |
| LDHA | BxPc-3 (Pancreatic Cancer) | Cell-based (IC50) | 49.27 µM | [7] |
| Proliferation | Bovine Fibroblast-like Synoviocytes | Cell-based | 20 µM (effective concentration) | [6] |
Table 2: Inhibitory Activity of Galloflavin
| Target | Isoform | Assay Type | Value | Reference |
| LDH | LDHA | Enzyme Inhibition (Ki) | 5.46 µM | [3] |
| LDH | LDHB | Enzyme Inhibition (Ki) | 15.06 µM | [3] |
Table 3: Inhibitory Activity of Oxamate
| Target | Cell Line | Assay Type | Value (IC50) | Reference |
| LDH | H460 (Lung Cancer) | Cell-based | 600 µM | [4] |
| LDH | A549 (Lung Cancer) | Cell-based | 4400 µM | [4] |
| P. falciparum LDH | - | Enzyme Inhibition (IC50) | 94 µM |
Table 4: Inhibitory Activity of GSK-2837808A
| Target | Isoform | Assay Type | Value (IC50) | Reference |
| LDHA | Human | Enzyme Inhibition | 2.6 nM | |
| LDHB | Human | Enzyme Inhibition | 43 nM | |
| Lactate Production | Snu398 (Hepatocellular Carcinoma) | Cell-based (EC50) | 400 nM | [11] |
Signaling Pathways and Mechanisms of Action
LDH inhibitors exert their effects by disrupting the metabolic flux of glycolysis. This leads to a cascade of downstream cellular events.
Figure 1: General signaling pathway of LDH inhibition.
Inhibition of LDH leads to an accumulation of pyruvate and a reduction in lactate production. The decrease in NAD+ regeneration slows down the glycolytic rate. The excess pyruvate can be shunted into the mitochondria to fuel the TCA cycle and oxidative phosphorylation, which can lead to increased production of reactive oxygen species (ROS). In cells highly dependent on glycolysis, such as certain pathogens or activated immune cells, this metabolic disruption can lead to cell death. The reduction in lactate can also have anti-inflammatory effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for evaluating LDH inhibitors in non-cancerous contexts.
In Vitro Inhibition of Inflammatory Response in Macrophages
This protocol is adapted from studies investigating the effect of FX11 on lipopolysaccharide (LPS)-stimulated macrophages.[3]
Figure 2: Workflow for in vitro assessment of LDH inhibitors on macrophage inflammation.
Protocol Details:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 24-well plates at a suitable density and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with varying concentrations of the LDH inhibitor (e.g., FX11 at 0.5 and 1 µM) in the presence or absence of an inflammatory stimulus like LPS (1 µg/mL).
-
Incubation: The treated cells are incubated for 24 hours.
-
Analysis:
-
Supernatant: The culture supernatant is collected to measure lactate levels (e.g., by UPLC-MS/MS) and nitrite production (using the Griess reagent, as an indicator of nitric oxide production).
-
Cell Lysates: Cells are lysed to extract RNA for qRT-PCR analysis of inflammatory cytokine gene expression (e.g., iNOS, COX-2, IL-6) and protein for Western blot analysis of key signaling proteins (e.g., phosphorylated MAP kinases).
-
In Vivo Evaluation in a Murine Model of Sepsis
This protocol outlines a general approach for testing the efficacy of an LDH inhibitor, such as oxamate, in a murine model of sepsis induced by cecal ligation and puncture (CLP).[11]
Figure 3: Workflow for in vivo evaluation of LDH inhibitors in a sepsis model.
Protocol Details:
-
Animal Model: Sepsis is induced in mice (e.g., C57BL/6) using the cecal ligation and puncture (CLP) model, which mimics the polymicrobial nature of clinical sepsis.
-
Treatment: The LDH inhibitor (e.g., sodium oxamate) or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a specified time point relative to the CLP procedure. Dosing regimens from literature can be a starting point (e.g., for oxamate, doses have been explored in other models).
-
Monitoring: Animals are monitored for survival, and clinical signs of sepsis (e.g., temperature, activity level) are scored at regular intervals.
-
Endpoint Analysis: At a predetermined time point (or upon reaching a humane endpoint), blood and tissue samples are collected.
-
Blood: Serum is analyzed for lactate levels, inflammatory cytokines (e.g., TNF-α, IL-6), and markers of organ damage.
-
Tissues: Organs such as the lungs and liver can be harvested for histological analysis of injury and to determine bacterial load.
-
Conclusion and Future Directions
The inhibition of lactate dehydrogenase presents a compelling therapeutic strategy for a variety of non-cancerous diseases characterized by metabolic dysregulation. The preclinical data for inhibitors like FX11, galloflavin, oxamate, and GSK-2837808A in models of inflammation, infectious disease, and ischemia are promising. However, further research is needed to fully elucidate their mechanisms of action in these complex pathologies and to establish their safety and efficacy in more advanced preclinical models. The development of isoform-selective LDH inhibitors and targeted drug delivery systems will be crucial in translating the potential of this therapeutic approach to the clinic for non-cancerous indications. This guide provides a foundational resource for researchers to design and execute studies that will further explore and validate the role of LDH inhibition in these diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lactate Dehydrogenase A Inhibitor, FX11 - Calbiochem CAS 213971-34-7 | 427218 [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 8. Oxamate - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for Xenograft-Based Efficacy Testing of Ldh-IN-1
Introduction
The reprogramming of cellular metabolism is a key hallmark of cancer, with many tumor cells relying on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate, which regenerates the NAD+ necessary for sustained high rates of glycolysis.[1][2][3] Upregulation of LDHA is observed in numerous cancers, including pancreatic, breast, and lung cancer, and is often associated with tumor progression and poor prognosis.[1][4] Consequently, LDHA has emerged as a promising therapeutic target for cancer treatment.[5][6][7]
Ldh-IN-1 is a potent inhibitor of LDHA, designed to disrupt cancer cell metabolism, leading to reduced proliferation and the induction of apoptosis.[7] This document provides detailed protocols for establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
LDHA Signaling Pathway in Cancer Metabolism
Lactate dehydrogenase A (LDHA) is a key enzyme that catalyzes the final step of anaerobic glycolysis.[6] In cancer cells, this pathway is often constitutively active even in the presence of oxygen.[5] Transcription of LDHA can be activated by hypoxia-inducible factor 1 alpha (HIF1A), a common event in the tumor microenvironment.[1] LDHA converts pyruvate, the end product of glycolysis, into lactate.[8] This reaction is coupled with the oxidation of NADH to NAD+, thereby replenishing the cellular pool of NAD+ required to maintain a high glycolytic rate.[8][9] this compound acts by directly inhibiting the catalytic activity of LDHA, leading to a buildup of pyruvate and a depletion of NAD+, which in turn disrupts ATP production and induces oxidative stress, ultimately causing cancer cell death.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LDH [collab.its.virginia.edu]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Lactate Dehydrogenase-A (LDH-A) Preserves Cancer Stemness and Recruitment of Tumor-Associated Macrophages to Promote Breast Cancer Progression [frontiersin.org]
- 5. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LDHA: The Obstacle to T cell responses against tumor [frontiersin.org]
- 7. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 8. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ldh-IN-1 and Other Lactate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of lactate dehydrogenase (LDH) inhibitors, with a focus on Ldh-IN-1 and other well-characterized compounds. This document is intended to guide researchers in designing and executing preclinical studies to assess the efficacy and pharmacodynamics of LDH inhibitors in various cancer models.
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an increased reliance on LDH activity for energy production and maintenance of redox balance. Inhibition of LDH has therefore emerged as a promising therapeutic strategy to selectively target cancer cells. This document outlines the necessary protocols for in vivo studies of LDH inhibitors, including preparation, administration, and efficacy assessment.
Data Presentation: In Vivo Efficacy of LDH Inhibitors
The following table summarizes the in vivo administration and efficacy of several notable LDH inhibitors.
| Inhibitor | Animal Model | Tumor Type | Dosage and Administration | Key Findings |
| NCI-006 | Athymic Nude Mice | Pancreatic Cancer (MIA PaCa-2), Colorectal Cancer (HT29) | 50 mg/kg, intravenous (IV), every other day for 1 or 2 weeks. | Significantly impeded tumor growth. Two weeks of treatment was more effective than one week.[1] |
| NCI-006 | Female Fox Chase SCID Beige Mice | Ewing Sarcoma (TC71, TC32, EW8) | 50 mg/kg, oral (PO), once or twice daily for 3 weeks. | Little change in tumor growth.[2] |
| GNE-140 | C57BL/6 Mice | Melanoma (B16) | 100 mg/kg, intraperitoneal (IP), twice a week. | Reduced tumor glycolysis and progression.[3] |
| FX11 | SCID Mice | Human B-cell Lymphoma (P493) | 42 µ g/mouse , intraperitoneal (IP), daily for 10-14 days. | Remarkable inhibition of tumor growth.[4][5] |
| FX11 | Athymic Nude Mice | Pancreatic Cancer (P198) | 42 µ g/mouse , intraperitoneal (IP), daily. | Significant response in tumor xenografts.[5] |
| GSK2837808A | Mice | Nasopharyngeal Carcinoma | 6 mg/kg/day, oral (PO), for 4 weeks. | Decreased tumor weight and volume, and increased tumor cell apoptosis. |
| Gossypol (AT-101) | - | Various Cancers (Clinical Trials) | 10-40 mg, oral (PO), daily. | Well-tolerated at low doses, with some clinical activity observed.[6][7][8] |
Signaling Pathway of LDH Inhibition in Cancer Cells
Inhibition of LDH in cancer cells leads to a significant metabolic rewiring. By blocking the conversion of pyruvate to lactate, LDH inhibitors cause an accumulation of pyruvate and a decrease in NAD+ regeneration. This metabolic bottleneck forces cancer cells to redirect pyruvate into the mitochondria for oxidative phosphorylation via the tricarboxylic acid (TCA) cycle. This shift from glycolysis to oxidative metabolism can lead to increased production of reactive oxygen species (ROS) and cellular stress, ultimately inducing apoptosis.
Caption: Metabolic shift from glycolysis to oxidative phosphorylation upon LDH inhibition.
Experimental Workflow for In Vivo Studies
A typical in vivo study to evaluate an LDH inhibitor involves several key stages, from animal model selection and inhibitor preparation to administration and endpoint analysis. The following workflow provides a general framework for conducting such studies.
Caption: A nine-step workflow for in vivo evaluation of LDH inhibitors.
Experimental Protocols
Protocol 1: Preparation of NCI-006 for Intravenous Administration
This protocol describes the preparation of NCI-006 for intravenous injection in mice.
Materials:
-
NCI-006 powder
-
0.1N NaOH
-
1N HCl
-
Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (27-30G)
-
pH meter
Procedure:
-
Weigh the desired amount of NCI-006 powder in a sterile microcentrifuge tube.
-
Dissolve the powdered NCI-006 in a volume of 0.1N NaOH equivalent to 18% of the final desired total solution volume. Vortex briefly to aid dissolution.
-
Add PBS to the solution.
-
Carefully perform a dropwise addition of 1N HCl to adjust the pH of the solution to a physiological range of 7.4-7.8. Monitor the pH closely using a calibrated pH meter.
-
Bring the solution to the final desired volume with sterile PBS.
-
The solution should be prepared fresh weekly and stored at 4°C.
-
Before injection, filter the solution through a 0.22 µm sterile filter to ensure sterility.
Protocol 2: Administration of LDH Inhibitors to Tumor-Bearing Mice
This protocol outlines the procedure for intravenous tail vein injection in mice.
Materials:
-
Prepared LDH inhibitor solution
-
Tumor-bearing mice
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile syringes with 27-30G needles
-
Gauze pads
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins.[9]
-
Place the mouse in a restrainer, ensuring the tail is accessible.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Immobilize the tail and identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).
-
A successful insertion will often be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the LDH inhibitor solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: In Vivo Tumor Growth Measurement
This protocol describes the standard method for monitoring subcutaneous tumor growth in mice.
Materials:
-
Tumor-bearing mice
-
Digital calipers
-
Laboratory notebook or data collection software
Procedure:
-
Tumor measurements should be performed 2-3 times per week.
-
Gently restrain the mouse to expose the tumor.
-
Using digital calipers, measure the longest diameter (length) and the shortest diameter (width) of the tumor.
-
Record the measurements for each mouse.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2 .
-
Continue monitoring until the tumors reach the predetermined endpoint as defined in the animal care and use protocol, or until the end of the study.
-
Body weight of the animals should also be recorded at each measurement time point as an indicator of overall health and potential toxicity of the treatment.
Conclusion
The provided application notes and protocols offer a detailed guide for the in vivo investigation of this compound and other LDH inhibitors. By following these standardized procedures, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of these compounds in preclinical cancer models. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo experiments.
References
- 1. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Protocol for Assessing Ldh-IN-1's Effect on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in the metabolic pathway of cancer cells, particularly in the context of the Warburg effect, where cells favor aerobic glycolysis.[1] The isoform LDHA is frequently overexpressed in various cancers and is associated with tumor progression and poor prognosis.[2][3] Inhibition of LDH, therefore, presents a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.[4] Ldh-IN-1 is a small molecule inhibitor targeting LDH. This document provides a detailed protocol for assessing the anti-tumor effects of this compound, covering both in vitro and in vivo methodologies.
I. In Vitro Assessment of this compound Efficacy
A. Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975, MCF-7, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Cancer | 72 | [Insert Data] |
| NCI-H1975 | Lung Cancer | 72 | [Insert Data] |
| MCF-7 | Breast Cancer | 72 | [Insert Data] |
| PANC-1 | Pancreatic Cancer | 72 | [Insert Data] |
| HT-29 | Colon Cancer | 72 | [Insert Data] |
*Note: This table presents hypothetical data. Researchers should replace it with their experimental findings.
B. LDH Enzyme Activity Assay
Objective: To confirm that this compound directly inhibits LDH enzymatic activity in cancer cells.
Protocol: LDH Activity Assay
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells to release intracellular contents.
-
Reaction Mixture: In a 96-well plate, add cell lysate, NADH, and pyruvate to initiate the LDH-catalyzed reaction.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: Calculate the rate of NADH consumption to determine LDH activity. Compare the activity in this compound treated cells to the vehicle control.
Data Presentation:
Table 2: Effect of this compound on LDH Activity and Lactate Production
| Cell Line | This compound Conc. (µM) | LDH Activity (% of Control) | Lactate Production (% of Control) |
| A549 | [Concentration 1] | [Insert Data] | [Insert Data] |
| [Concentration 2] | [Insert Data] | [Insert Data] | |
| PANC-1 | [Concentration 1] | [Insert Data] | [Insert Data] |
| [Concentration 2] | [Insert Data] | [Insert Data] |
*Note: This table presents hypothetical data. Researchers should replace it with their experimental findings.
C. Apoptosis Assay
Objective: To determine if the this compound-induced cell death is mediated by apoptosis.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
Table 3: Apoptotic Effect of this compound on Cancer Cells
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| A549 | Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] | |
| PANC-1 | Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
*Note: This table presents hypothetical data. Researchers should replace it with their experimental findings.
II. In Vivo Assessment of this compound Efficacy
A. Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and vehicle to the control group.
-
Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).[7]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
Data Presentation:
Table 4: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Animal Model | Tumor Type | Average Tumor Volume (Day X) (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Nude Mice | A549 Xenograft | [Insert Data] | N/A | [Insert Data] |
| This compound (X mg/kg) | Nude Mice | A549 Xenograft | [Insert Data] | [Insert Data] | [Insert Data] |
*Note: This table presents hypothetical data. Researchers should replace it with their experimental findings.
III. Signaling Pathway and Workflow Diagrams
A. LDH-A Signaling Pathway in Cancer
// Nodes Hypoxia [label="Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α", fillcolor="#FBBC05", fontcolor="#202124"]; cMYC [label="c-MYC", fillcolor="#FBBC05", fontcolor="#202124"]; LDHA_Gene [label="LDHA Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LDHA_Protein [label="LDHA Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Lactate [label="Lactate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; NAD [label="NAD+", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NADH [label="NADH", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; TCA_Cycle [label="TCA Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth\n& Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ldh_IN_1 [label="this compound", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=diamond];
// Edges Hypoxia -> HIF1a [color="#202124"]; cMYC -> LDHA_Gene [color="#202124"]; HIF1a -> LDHA_Gene [color="#202124"]; LDHA_Gene -> LDHA_Protein [label="Transcription &\nTranslation", fontsize=8, fontcolor="#5F6368", color="#202124"]; Pyruvate -> Lactate [dir=both, color="#202124"]; LDHA_Protein -> Pyruvate [label="Catalyzes", style=dashed, arrowhead=none, fontsize=8, fontcolor="#5F6368", color="#202124"]; NADH -> NAD [dir=both, color="#202124"]; LDHA_Protein -> NADH [style=dashed, arrowhead=none, fontsize=8, fontcolor="#5F6368", color="#202124"]; Pyruvate -> TCA_Cycle [color="#202124"]; Lactate -> Tumor_Growth [color="#202124"]; Lactate -> Angiogenesis [color="#202124"]; Lactate -> Metastasis [color="#202124"]; Ldh_IN_1 -> LDHA_Protein [label="Inhibits", color="#EA4335", style=bold]; }
Caption: LDH-A signaling pathway in cancer and the inhibitory action of this compound.
B. Experimental Workflow for Assessing this compound
Caption: Experimental workflow for the comprehensive assessment of this compound's anti-tumor effects.
References
- 1. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and Diagnostic Significance of Lactate Dehydrogenase and Its Isoenzymes in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate dehydrogenase isoenzyme 1 (LDH-1) in athymic mice with xenografts of a human testicular germ cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Ldh-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ldh-IN-1 is a small molecule inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDHA is often upregulated in various tumors. Inhibition of LDHA disrupts cancer cell metabolism, leading to increased oxidative stress and induction of apoptosis. This makes LDHA an attractive target for cancer therapy.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of this compound Induced Apoptosis
Inhibition of LDHA by this compound triggers the intrinsic or mitochondrial pathway of apoptosis.[1][2] This process is initiated by a metabolic shift that leads to an increase in reactive oxygen species (ROS). The accumulation of ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Furthermore, LDHA inhibition has been shown to modulate the expression of Bcl-2 family proteins.[1] This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[1] The c-Jun N-terminal kinase (JNK) signaling pathway has also been implicated in LDHA inhibition-mediated apoptosis.[3][4][5]
Data Presentation
| Compound | Concentration (µM) | Total Apoptosis (%) (Early + Late) |
| Control | 0 | 2.1 |
| Compound 11 | 2 | 5.4 |
| Compound 11 | 5 | 10.0 |
| Compound 11 | 10 | 15.9 |
Data is for a representative LDHA inhibitor, "compound 11", as specific quantitative data for this compound was not available.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, MG-63, etc.) in a 6-well plate at a density of 2-5 x 10^5 cells per well in complete culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
II. Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected culture medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
For analysis, use appropriate forward and side scatter gates to exclude debris. Set up compensation controls for FITC and PI.
-
The cell populations can be identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound induced apoptosis signaling pathway.
References
- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Elucidating Ldh-IN-1 Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, which exhibit a high glycolytic rate even in the presence of oxygen (the Warburg effect), LDH plays a pivotal role in regenerating NAD+ to sustain glycolysis and support rapid cell proliferation.[3][4] This dependency makes LDH an attractive target for cancer therapy. Ldh-IN-1 is a small molecule inhibitor of LDH, and understanding the potential mechanisms by which cancer cells develop resistance to it is crucial for its clinical development and for designing effective combination therapies.
This application note provides a detailed framework for utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes that, when knocked out, confer resistance to this compound.
Data Presentation: Potency of LDH Inhibitors
While specific IC50 values for this compound are not extensively documented in public literature, the following table presents data for other known LDH inhibitors to provide a reference for expected potencies and aid in the design of screening concentrations for this compound. It is imperative to experimentally determine the IC50 of this compound in the selected cell line prior to initiating a CRISPR screen.
| Inhibitor | Target(s) | IC50 Value | Cell Line(s) | Reference |
| GSK2837808A | LDHA | 2.6 nM | Biochemical Assay | [5] |
| GNE-140 | LDHA/LDHB | 59.9 nM | Biochemical Assay | [5] |
| Compound 7 | LDHA | 0.36 µM | Biochemical Assay | [6] |
| NCGC00420737 | LDHA/LDHB | EC50 ~1-4 µM | NCI-237UTSW, TPC-1 | [7] |
| (R)-GNE-140 | LDHA/LDHB | EC50 ~1-8 µM | NCI-237UTSW | [7] |
| Compound 2 | LDHA | 13.63 µM | Biochemical Assay | [5] |
| Compound 10 | LDHA | 47.2 µM | Biochemical Assay | [5] |
Signaling Pathways and Experimental Workflow
Lactate Dehydrogenase and Glycolysis Signaling Pathway
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDH-IN-1 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale, experimental data, and detailed protocols for investigating the therapeutic potential of LDH-IN-1, a pyrazole-based inhibitor of lactate dehydrogenase (LDH), in combination with chemotherapy and immunotherapy for cancer treatment.
Introduction
Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In the tumor microenvironment, elevated LDH activity is a hallmark of the Warburg effect, where cancer cells predominantly rely on glycolysis for energy production even in the presence of oxygen. This metabolic reprogramming leads to lactate accumulation, which fosters an acidic and immunosuppressive milieu, promoting tumor progression, metastasis, and resistance to therapy.
This compound is a potent inhibitor of both LDHA and LDHB isoforms, with IC50 values of 32 nM and 27 nM, respectively. By blocking LDH activity, this compound aims to reverse the metabolic alterations in cancer cells, thereby sensitizing them to conventional treatments like chemotherapy and enhancing anti-tumor immune responses, making it a promising candidate for combination therapies.
Combination with Chemotherapy
The combination of LDH inhibition with chemotherapy is predicated on the principle of targeting cancer cell metabolism to overcome chemoresistance. Hypoxic and highly glycolytic tumors often exhibit resistance to standard chemotherapeutic agents. By inhibiting LDH, this compound can disrupt the energy supply of cancer cells and potentiate the cytotoxic effects of chemotherapy.
Preclinical Data
Studies on LDH inhibitors structurally related to this compound, such as N-hydroxyindole-based inhibitors (e.g., NHI-1), have demonstrated synergistic effects with gemcitabine in pancreatic ductal adenocarcinoma (PDAC) cells, particularly under hypoxic conditions.[1][2]
| Cell Line | Condition | LDH Inhibitor | IC50 (µM) | Gemcitabine IC50 (nM) | Combination Index (CI) | Reference |
| LPC006 (PDAC) | Normoxia | NHI-1 | 16.3 | - | - | [1][2] |
| LPC006 (PDAC) | Hypoxia (1% O2) | NHI-1 | 0.9 | - | <0.4 (synergistic) | [1][2] |
| PANC-1 (PDAC) | Hypoxia (1% O2) | NHI-1 | 1.3 | - | - | [3] |
| PANC-1 (PDAC) | Hypoxia (1% O2) | NHI-2 | 4.0 | - | - | [3] |
Note: Data for NHI-1, a structurally related N-hydroxyindole-based LDH inhibitor, is presented as a proxy due to the limited availability of published combination data specifically for this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol details the assessment of the synergistic cytotoxic effects of this compound and a chemotherapeutic agent (e.g., gemcitabine) on adherent cancer cells.
Materials:
-
This compound (and its optimized analogs NCATS-SM1440/NCATS-SM1441)
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
Adherent cancer cell line (e.g., MiaPaCa2, A673)
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at fixed ratios. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2) or in a hypoxic chamber (e.g., 1% O2) if investigating the effects of hypoxia.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated controls. Combination index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Combination with Immunotherapy
Inhibition of LDH with immunotherapy, such as immune checkpoint blockade (e.g., anti-PD-1), aims to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state. By reducing lactate production, this compound can alleviate the acidic environment that impairs the function and infiltration of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, thereby enhancing the efficacy of immunotherapies.
Preclinical Rationale and In Vivo Data
Preclinical studies using genetic knockout of LDH-A or other LDH inhibitors have demonstrated that blocking LDH activity in tumors leads to:
-
Increased infiltration of CD8+ T cells and NK cells into the tumor.[4]
-
Enhanced production of effector cytokines such as IFN-γ and granzyme B by tumor-infiltrating lymphocytes.[4]
-
Reduced numbers of immunosuppressive regulatory T cells (Tregs) within the tumor.[4]
-
Synergistic tumor growth inhibition when combined with anti-PD-1 therapy.[4]
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T cell Infiltration | Change in NK cell Infiltration | Reference |
| B16-F10 Melanoma (LDH-A knockout) | Anti-PD-1 | Significant reduction (qualitative) | Increased | Increased | [4] |
| NSCLC Humanized Mouse Model | Oxamate + Pembrolizumab | Significantly delayed tumor growth (qualitative) | Increased | Not reported | [5] |
Note: Data from studies using LDH-A knockout or the inhibitor oxamate are presented to illustrate the principle, as specific in vivo combination data for this compound with immunotherapy is not yet published.
Experimental Protocol: In Vivo Tumor Model and Immune Cell Analysis
This protocol outlines a typical in vivo study to evaluate the combination of this compound and anti-PD-1 therapy in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Immune-competent mice (e.g., C57BL/6)
-
This compound (or optimized analogs) formulated for in vivo administration
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) and corresponding isotype control
-
Calipers for tumor measurement
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -NK1.1, -IFN-γ, -Granzyme B)
-
Tissue dissociation reagents (e.g., collagenase, DNase)
Procedure:
Part 1: In Vivo Efficacy Study
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 B16-F10 cells) into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Isotype control + Anti-PD-1 antibody, (4) this compound + Anti-PD-1 antibody.
-
Dosing:
-
Administer this compound daily via oral gavage or intraperitoneal injection at a predetermined dose.
-
Administer anti-PD-1 antibody (e.g., 200 µ g/mouse ) intraperitoneally every 3-4 days.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study. Tumors and spleens can be harvested for further analysis.
Part 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Harvest tumors, mince them into small pieces, and digest in a solution containing collagenase and DNase to obtain a single-cell suspension.
-
Cell Staining:
-
Perform a surface staining with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
-
For intracellular cytokine staining (IFN-γ, Granzyme B), stimulate the cells in vitro with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before fixation, permeabilization, and intracellular staining.
-
For Treg staining, use a FoxP3 staining buffer set for fixation, permeabilization, and staining with an anti-FoxP3 antibody.
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Signaling Pathways and Experimental Workflows
Conclusion
This compound presents a compelling therapeutic strategy for use in combination with both chemotherapy and immunotherapy. By targeting the metabolic engine of cancer cells, it has the potential to overcome chemoresistance and remodel the tumor microenvironment to be more permissive to anti-tumor immunity. The provided protocols offer a framework for the preclinical evaluation of this compound in combination settings, which is crucial for its further development as a novel cancer therapeutic. Further studies are warranted to confirm these findings with this compound specifically and to explore its efficacy and safety in more advanced preclinical models.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of Lactate Dehydrogenase (LDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where LDH-A is often upregulated to maintain a high glycolytic rate even in the presence of oxygen.[1][2] This reliance on LDH for NAD+ regeneration and the production of lactate, which contributes to an acidic tumor microenvironment, makes it an attractive target for cancer therapy.[2] The development of potent and selective LDH inhibitors is therefore a promising avenue for novel anticancer drug discovery.
High-throughput screening (HTS) is a crucial methodology for identifying novel LDH inhibitors from large compound libraries. This document provides detailed protocols for two common HTS assay formats: a colorimetric (absorbance-based) assay and a fluorescence-based assay. Both methods are robust, scalable, and suitable for automated screening platforms.
LDH Signaling Pathway in Cancer Metabolism
The upregulation of LDH, particularly the LDHA isoform, is a key feature of the Warburg effect in cancer cells. This metabolic reprogramming supports rapid cell proliferation by providing ATP and essential biosynthetic precursors. The following diagram illustrates the central role of LDHA in this pathway.
Caption: Role of LDHA in the Warburg effect and cancer cell proliferation.
High-Throughput Screening Workflow
The general workflow for a high-throughput screen to identify LDH inhibitors involves several key stages, from assay development to hit confirmation. The following diagram outlines this logical progression.
References
Application Notes and Protocols: Bioluminescence Imaging to Monitor Ldh-IN-1's In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate and regenerating NAD+ from NADH.[1][2][3] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is overexpressed and plays a pivotal role in maintaining the high glycolytic flux necessary for rapid proliferation.[4] Inhibition of LDH-A is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.[4] Ldh-IN-1 is a potent and selective inhibitor of LDH-A.
Bioluminescence imaging (BLI) is a sensitive, non-invasive in vivo imaging modality that allows for the real-time monitoring of biological processes in living animals.[5][6] By utilizing luciferase reporter genes linked to specific cellular events, BLI can provide quantitative data on drug efficacy and mechanism of action. This document provides detailed application notes and protocols for using bioluminescence imaging to monitor the in vivo effects of this compound. While direct bioluminescent probes for this compound activity are not yet established, its impact on cellular metabolism can be effectively monitored using bioluminescent reporters for ATP levels and the NAD+/NADH ratio, both of which are downstream of LDH activity.
Principle of Monitoring this compound Effects with Bioluminescence
The inhibition of LDH-A by this compound is expected to have several immediate metabolic consequences that can be detected using bioluminescence:
-
Decreased ATP Production in Glycolysis-Dependent Cells: Cancer cells heavily reliant on glycolysis for ATP production will experience a drop in intracellular ATP levels upon LDH-A inhibition. Firefly luciferase is an ATP-dependent enzyme; therefore, a decrease in bioluminescent signal from tumor cells expressing firefly luciferase can be correlated with the metabolic disruption caused by this compound.[7]
-
Altered NAD+/NADH Ratio: LDH-A is crucial for regenerating NAD+ from NADH. Inhibition of LDH-A will lead to an accumulation of NADH and a decrease in the NAD+/NADH ratio. Genetically encoded bioluminescent sensors that are sensitive to the NAD+/NADH ratio can be used to monitor this effect in real-time.[8][9]
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from in vivo studies monitoring the effects of this compound using bioluminescence imaging.
Table 1: Dose-Dependent Effect of this compound on Tumor Bioluminescence (ATP Proxy)
| This compound Dose (mg/kg) | Mean Bioluminescence (Photons/sec) 24h Post-Treatment | Percent Inhibition of Bioluminescence vs. Vehicle |
| Vehicle Control | 1.5 x 10^8 | 0% |
| 10 | 1.2 x 10^8 | 20% |
| 25 | 8.3 x 10^7 | 45% |
| 50 | 4.5 x 10^7 | 70% |
| 100 | 2.2 x 10^7 | 85% |
Table 2: Time-Course of this compound (50 mg/kg) Effect on Tumor Bioluminescence (ATP Proxy)
| Time Post-Treatment (hours) | Mean Bioluminescence (Photons/sec) | Percent Inhibition of Bioluminescence vs. Pre-Treatment |
| 0 (Pre-Treatment) | 1.6 x 10^8 | 0% |
| 2 | 1.1 x 10^8 | 31% |
| 6 | 6.4 x 10^7 | 60% |
| 12 | 4.8 x 10^7 | 70% |
| 24 | 5.1 x 10^7 | 68% |
| 48 | 9.6 x 10^7 | 40% |
Table 3: Effect of this compound on Tumor NAD+/NADH Ratio (Bioluminescent Reporter)
| Treatment Group | Normalized Bioluminescent Ratio (NAD+/NADH) | Percent Change vs. Vehicle |
| Vehicle Control | 1.0 | 0% |
| This compound (50 mg/kg) | 0.4 | -60% |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging to Monitor ATP Levels in Tumor Xenografts
Objective: To assess the in vivo efficacy of this compound by monitoring the reduction in ATP-dependent bioluminescence in tumor cells.
Materials:
-
Cancer cell line stably expressing firefly luciferase (e.g., MDA-MB-231-luc)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Culture luciferase-expressing cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and this compound Administration:
-
Randomize mice into treatment and control groups.
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
-
Bioluminescence Imaging:
-
At designated time points (e.g., pre-treatment, 2, 6, 12, 24, 48 hours post-treatment), anesthetize the mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for the peak of luciferin biodistribution (typically 10-15 minutes).
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Exposure time will vary depending on the signal intensity.
-
Analyze the images using the accompanying software to quantify the bioluminescent signal (in photons/second) from the tumor region of interest (ROI).
-
-
Data Analysis:
-
Normalize the bioluminescent signal at each time point to the pre-treatment signal for each mouse.
-
Calculate the average and standard deviation of the bioluminescent signal for each treatment group.
-
Determine the percent inhibition of bioluminescence for each treatment group compared to the vehicle control.
-
Protocol 2: In Vivo Bioluminescence Imaging to Monitor NAD+/NADH Ratio
Objective: To monitor the change in the intracellular NAD+/NADH ratio in tumor cells following this compound treatment using a genetically encoded bioluminescent reporter.
Materials:
-
Cancer cell line stably expressing a bioluminescent NAD+/NADH reporter (e.g., a luciferase-based sensor).
-
All other materials as listed in Protocol 1.
Procedure:
-
Tumor Cell Implantation and Animal Grouping:
-
Follow steps 1 and 2 from Protocol 1, using the cancer cell line expressing the NAD+/NADH bioluminescent reporter.
-
-
Bioluminescence Imaging:
-
Follow the imaging procedure as described in Protocol 1. The specific substrate for the NAD+/NADH reporter will depend on the luciferase used in its construction. For many engineered reporters, coelenterazine or its analogs are used.
-
If the reporter is ratiometric, acquire images at two different emission wavelengths as specified by the sensor's design.
-
-
Data Analysis:
-
For ratiometric sensors, calculate the ratio of the bioluminescent signals at the two emission wavelengths for each tumor ROI.
-
Normalize the ratio at each time point to the pre-treatment ratio for each mouse.
-
Calculate the average and standard deviation of the ratiometric signal for each treatment group.
-
Determine the percent change in the NAD+/NADH ratio for each treatment group compared to the vehicle control.
-
Visualizations
References
- 1. LDH [collab.its.virginia.edu]
- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 5. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals [mdpi.com]
- 7. goldbio.com [goldbio.com]
- 8. Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of Ldh-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of the lactate dehydrogenase (LDH) inhibitor, Ldh-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel, pyrazole-based small molecule inhibitor of human lactate dehydrogenase (LDH).[1][2] It targets both LDHA and LDHB isoforms with high potency.[1][2] LDH is a critical enzyme in the glycolytic pathway, responsible for the interconversion of pyruvate and lactate.[3]
Q2: What are the known IC50 values of this compound?
A2: this compound exhibits low nanomolar inhibition of both LDHA and LDHB isoforms, with reported IC50 values of 32 nM and 27 nM, respectively.[1][2] In cellular assays, it inhibits lactate production in MiaPaCa-2 pancreatic cancer and A673 sarcoma cells with IC50 values of 0.517 µM and 0.854 µM, respectively.[4]
Q3: What are the potential off-target effects of this compound?
A3: Currently, there is no publicly available, comprehensive off-target profile for this compound. As a small molecule inhibitor, it has the potential to interact with other proteins, particularly those with similar binding pockets. Potential off-targets could include other dehydrogenases or kinases. To ensure the specificity of experimental results, it is crucial to perform off-target screening.
Q4: How can I identify potential off-target effects of this compound in my experiments?
A4: A multi-pronged approach is recommended. This includes in silico predictions, in vitro screening against panels of kinases and other enzymes, and cell-based assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement and identify unexpected protein stabilization.[5]
Q5: What are some general strategies to mitigate off-target effects?
A5: Mitigation strategies include using the lowest effective concentration of this compound, using structurally distinct LDH inhibitors as controls to ensure observed phenotypes are not compound-specific, and employing genetic knockdown (e.g., siRNA or CRISPR) of LDHA/B as an orthogonal method to validate that the observed effects are on-target.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent inhibition of LDH activity | - Compound instability: this compound may be unstable in your assay buffer or media. - Incorrect concentration: Errors in serial dilutions or stock concentration. - Assay interference: Components in your assay mixture may interfere with this compound activity. | - Verify compound stability: Prepare fresh stock solutions and test stability in your experimental media over time. - Confirm concentration: Use a fresh aliquot of this compound and re-prepare serial dilutions. Verify stock concentration using a spectrophotometer if possible. - Run controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls with a known LDH inhibitor. |
| Observed phenotype does not correlate with LDH inhibition | - Off-target effects: this compound may be modulating other cellular pathways. - Delayed on-target effect: The phenotypic change may be a downstream consequence of LDH inhibition and require a longer incubation time. - Cellular compensation: Cells may adapt to LDH inhibition by altering other metabolic pathways. | - Perform off-target screening: Use kinase panels and CETSA to identify potential off-targets. - Conduct time-course experiments: Assess the phenotype at multiple time points after this compound treatment. - Use orthogonal approaches: Validate the phenotype using siRNA/CRISPR knockdown of LDHA/B. |
| High background signal in cellular assays | - Cell death/lysis: High concentrations of this compound or prolonged incubation may induce cytotoxicity, leading to non-specific effects. - Assay artifacts: The detection reagent may be interacting with this compound or the vehicle. | - Determine cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of this compound. - Run reagent controls: Include controls with this compound and the detection reagent in the absence of cells. |
| Difficulty reproducing results | - Variability in cell culture: Differences in cell passage number, confluency, or growth media can affect cellular response. - Inconsistent compound handling: Freeze-thaw cycles of this compound stock solutions can affect its potency. | - Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent plating densities. - Aliquot stock solutions: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a template for presenting off-target screening results.
Table 1: this compound In Vitro Potency
| Target | Assay Type | IC50 | Reference |
| LDHA | Enzymatic | 32 nM | [1][2] |
| LDHB | Enzymatic | 27 nM | [1][2] |
| Lactate Production (MiaPaCa-2 cells) | Cellular | 0.517 µM | [4] |
| Lactate Production (A673 cells) | Cellular | 0.854 µM | [4] |
| Cell Growth (MiaPaCa-2 cells) | Cellular | 2.23 µM | [4] |
| Cell Growth (A673 cells) | Cellular | 1.21 µM | [4] |
Table 2: Example Off-Target Kinase Selectivity Profile for an LDH Inhibitor (Hypothetical Data)
This table is a template. Researchers should generate their own data for this compound.
| Kinase | % Inhibition at 1 µM |
| CDK2/cyclin A | < 10% |
| MAPK1 | < 5% |
| PI3Kα | < 15% |
| AKT1 | < 10% |
| SRC | < 5% |
| ... | ... |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of protein kinases. Commercial services and kits are widely available for this purpose.[1][6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working stock at the desired concentration (e.g., 100 µM) in the appropriate assay buffer.
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.
-
Assay Performance:
-
Dispense the kinase, substrate, and ATP into a 384-well plate.
-
Add this compound at a final concentration of 1 µM (or a range of concentrations for IC50 determination).
-
Incubate the reaction at room temperature for the recommended time (typically 1 hour).
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A significant inhibition (typically >50%) warrants further investigation with IC50 determination.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
CETSA is a powerful technique to verify direct binding of a compound to its target in a cellular context and can be adapted for proteome-wide off-target screening.[5][7][8]
-
Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection:
-
Western Blot: Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific to LDHA to confirm target engagement. A positive thermal shift indicates stabilization of LDHA by this compound.
-
Mass Spectrometry (for off-target screening): Analyze the soluble fractions from both vehicle and this compound treated samples across the temperature gradient using quantitative mass spectrometry to identify other proteins that show a thermal shift upon compound treatment.
-
Visualizations
Caption: Simplified LDHA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound and identifying off-target effects.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ldh-IN-1 concentration for maximal cell growth inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ldh-IN-1, a potent pyrazole-based inhibitor of lactate dehydrogenase (LDH), to achieve maximal cell growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). These enzymes are crucial for the final step of anaerobic glycolysis, converting pyruvate to lactate. By inhibiting LDH, this compound disrupts the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). This inhibition can lead to a decrease in ATP production, increased oxidative stress, and ultimately, inhibition of cell proliferation and induction of apoptosis.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on its high potency against purified LDHA and LDHB (IC50 values of 32 nM and 27 nM, respectively), a good starting point for cell-based assays is in the low nanomolar to low micromolar range. For instance, in Ewing sarcoma cell lines, an IC50 for LDH inhibition was observed at approximately 100 nM.[1] We recommend performing a dose-response experiment ranging from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For stock solutions, we recommend dissolving the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound to observe maximal growth inhibition?
A4: The optimal incubation time can vary between cell lines and depends on their metabolic rate and doubling time. A common starting point is a 72-hour incubation period. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing maximal cell growth inhibition in your specific model.
Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound/Inhibitor | Target | IC50 (Purified Enzyme) | Cell Line | IC50 (Cell-based Assay) | Assay Type |
| This compound | LDHA | 32 nM | Ewing Sarcoma (TC71, TC32, EW8) | ~100 nM | LDH Inhibition |
| This compound | LDHB | 27 nM | Ewing Sarcoma Panel | Median: 1037 nM | Cellular Viability (MTT) |
| NCI-737 (related pyrazole-based inhibitor) | LDHA/B | Not specified | Ewing Sarcoma Panel | Median: 712 nM | Cellular Viability (MTT) |
Note: Data for this compound is limited in the public domain. The provided cell-based IC50 values are from studies on pyrazole-based LDH inhibitors and serve as a reference.[1]
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for Maximal Cell Growth Inhibition using an LDH Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
LDH Cytotoxicity Assay Kit
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm (or as specified by the kit)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Anhydrous DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM). Remember to account for the 2x concentration needed for a 1:1 addition to the cells.
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control (Spontaneous LDH release): Medium without this compound or DMSO.
-
Maximum LDH Release Control: Treat cells with lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
Medium Background Control: Wells containing only cell culture medium.
-
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
LDH Cytotoxicity Assay:
-
Follow the manufacturer's protocol for the LDH Cytotoxicity Assay Kit. A general workflow is as follows:
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 * (Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
-
Plot the percentage of cell growth inhibition (which is equivalent to % cytotoxicity in this context) against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: this compound inhibits the conversion of pyruvate to lactate, disrupting cancer cell metabolism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background LDH activity in medium control | Serum in the culture medium contains LDH. | Use a serum-free medium for the assay period if your cells can tolerate it. Alternatively, reduce the serum concentration to the minimum required for cell viability (e.g., 1-2%). Heat-inactivating the serum may also reduce background LDH levels.[2] Always include a medium-only background control and subtract this value from all other readings. |
| No significant cell growth inhibition observed, even at high this compound concentrations | 1. The cell line may be resistant to LDH inhibition. 2. The compound may have poor cell permeability. 3. The compound may be unstable in the culture medium. | 1. Confirm that your cell line is dependent on glycolysis for proliferation. You can assess this by measuring lactate production. 2. While pyrazole-based inhibitors generally have good cell permeability, this can be cell-line dependent. Consider using a different assay that measures intracellular target engagement. 3. Prepare fresh dilutions of this compound for each experiment. LDH is reported to be stable for extended periods in culture medium, but the stability of the inhibitor may vary.[3] |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. Presence of air bubbles in the wells. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Use a multichannel pipette for adding reagents and ensure tips are properly seated. 3. Carefully inspect the plate for bubbles before reading and gently pop them with a sterile pipette tip if necessary. |
| IC50 value is significantly higher than expected | 1. Sub-optimal incubation time. 2. High cell seeding density. 3. This compound binding to serum proteins. | 1. Increase the incubation time to allow for the full effect of the inhibitor to manifest. 2. A high cell density may require higher concentrations of the inhibitor to achieve a response. Optimize the cell seeding density. 3. If using a high serum concentration, consider reducing it, as serum proteins can bind to small molecules and reduce their effective concentration. |
| "Edge effect" observed on the 96-well plate | Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity. |
References
- 1. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
Determining the optimal treatment duration of Ldh-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ldh-IN-1, a potent inhibitor of Lactate Dehydrogenase (LDH). The following information is intended to assist in the design and execution of experiments aimed at determining the optimal treatment duration of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Lactate Dehydrogenase (LDH), a crucial enzyme in anaerobic glycolysis.[1][2] LDH catalyzes the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH.[3][4] By inhibiting LDH, this compound disrupts the glycolytic pathway, which is often highly active in cancer cells (a phenomenon known as the Warburg effect).[5][6] This inhibition can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, cell death.[6]
Q2: How does this compound affect cellular signaling pathways?
A2: Inhibition of LDH can impact several key signaling pathways involved in cell proliferation, survival, and metabolism. Notably, studies have shown that LDH inhibition can modulate the PI3K/Akt, MAPK (including p38 and JNK), and mTORC1 signaling pathways.[5][7][8][9] Disruption of lactate production can alter the tumor microenvironment and affect immune cell function.[10]
Q3: What is a typical starting point for determining the optimal treatment duration of this compound in vitro?
A3: The optimal treatment duration for this compound will be cell-line dependent and should be determined empirically. A good starting point is to perform a time-course experiment. Based on published studies with other LDH inhibitors, significant effects on cell viability, lactate production, and ATP levels are often observed between 24 and 72 hours of treatment.[5][11]
Q4: How long should I pre-incubate this compound with the enzyme in a biochemical assay?
A4: For enzyme inhibition experiments, it is crucial to ensure that the inhibitor and enzyme have reached equilibrium before initiating the reaction. The optimal pre-incubation time can be calculated based on the expected dissociation equilibrium constant (Kd) and the bimolecular association rate constant.[12][13] For tightly-bound inhibitors, a longer pre-incubation time may be necessary.[12] As a practical starting point, a pre-incubation of 5-15 minutes is often sufficient, but this should be optimized for your specific assay conditions.[1]
Q5: What are the key considerations for designing an in vivo study to determine the optimal treatment duration of this compound?
A5: Designing an in vivo study requires careful planning.[4][14][15] Key factors include the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound, the tumor model being used, and the desired therapeutic outcome.[2] It is important to conduct a pilot study to determine the dosing regimen that achieves and maintains the target concentration of this compound in the tumor tissue over time.[11] Monitoring of target engagement (i.e., LDH inhibition in the tumor) and downstream metabolic effects at different time points post-treatment is crucial.[11]
Troubleshooting Guides
In Vitro Experiments
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Duration | Extend the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing an effect.[5] |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Ensure the concentration of this compound used is sufficient to inhibit LDH activity.[16] |
| Cell Line Resistance | Some cell lines may be less dependent on glycolysis and therefore less sensitive to LDH inhibition. Consider using a cell line known to be highly glycolytic. Also, cancer cells can adapt to LDH inhibition by upregulating alternative metabolic pathways.[9] |
| Incorrect Assay for Cell Viability | Use a reliable cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[17][18] Be aware that proliferation assays like MTS may not distinguish between cell death and growth inhibition.[19] |
Issue 2: Inconsistent results in LDH activity assays.
| Possible Cause | Suggested Solution |
| Inadequate Pre-incubation Time | Ensure that this compound and the LDH enzyme are pre-incubated for a sufficient time to reach equilibrium before adding the substrate.[12][13] |
| Substrate or Cofactor Degradation | Prepare fresh substrate (pyruvate) and cofactor (NADH) solutions for each experiment. Store stock solutions appropriately. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Fluctuations in Temperature | Maintain a constant and optimal temperature throughout the assay, as enzyme kinetics are temperature-dependent. |
Representative Data: Time-Dependent Effects of an LDH Inhibitor on Cancer Cells
| Time (hours) | Cell Viability (% of Control) | Lactate Production (% of Control) | Intracellular ATP (% of Control) |
| 0 | 100 | 100 | 100 |
| 24 | 85 | 60 | 70 |
| 48 | 60 | 40 | 50 |
| 72 | 45 | 30 | 35 |
Note: These are representative data based on typical responses to LDH inhibitors and should be used as a general guide. Actual results will vary depending on the cell line and experimental conditions.
In Vivo Experiments
Issue 3: Lack of tumor growth inhibition despite this compound administration.
| Possible Cause | Suggested Solution |
| Sub-optimal Dosing and Schedule | Conduct a pharmacokinetic (PK) study to determine the dose and schedule required to maintain an effective concentration of this compound in the tumor tissue.[11] |
| Poor Bioavailability | If using oral administration, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to ensure adequate systemic exposure.[14] |
| Rapid Drug Metabolism | Analyze plasma and tumor samples to assess the metabolic stability of this compound in your animal model. |
| Tumor Heterogeneity and Adaptation | Tumors can be heterogeneous, with some regions being less glycolytic. Consider combination therapies to target multiple metabolic pathways.[11] |
Representative Data: In Vivo Target Engagement of an LDH Inhibitor
| Time Post-Dose (hours) | Plasma Concentration (µM) | Tumor Concentration (µM) | Tumor LDH Inhibition (%) |
| 0.5 | 50 | 15 | 75 |
| 2 | 25 | 20 | 85 |
| 8 | 5 | 10 | 60 |
| 24 | <1 | 2 | 30 |
Note: This table illustrates a hypothetical pharmacokinetic/pharmacodynamic relationship. The optimal duration of treatment would aim to maintain a tumor concentration that results in significant LDH inhibition for a sustained period.
Experimental Protocols
Protocol 1: In Vitro Time-Course Analysis of this compound on Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (based on a prior dose-response experiment) and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay, such as an LDH release assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control at each time point and plot cell viability as a function of time for each this compound concentration.
Protocol 2: In Vivo Study to Determine Target Engagement and Efficacy
-
Animal Model: Utilize an appropriate tumor xenograft or syngeneic mouse model.[4]
-
Dosing: Based on preliminary PK studies, administer this compound via the chosen route at a dose expected to achieve therapeutic concentrations in the tumor.[11]
-
Sample Collection: At various time points post-dose (e.g., 1, 4, 8, 24 hours), collect blood and tumor tissue from cohorts of animals.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and tumor homogenates using a suitable analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic Analysis: Measure LDH activity in the tumor homogenates to determine the extent and duration of target inhibition.
-
Efficacy Assessment: In a parallel cohort, monitor tumor growth over an extended period (e.g., several weeks) with repeated dosing to assess the impact of sustained LDH inhibition on tumor progression.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: In vitro workflow for optimal duration.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 5. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ichor.bio [ichor.bio]
- 15. mdpi.com [mdpi.com]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LDH Activity Assays in the Presence of an LDH Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing lactate dehydrogenase (LDH) activity assays in the presence of the inhibitor, Ldh-IN-1. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the LDH cytotoxicity assay?
The LDH cytotoxicity assay is a colorimetric method used to measure cell death. It quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from damaged cells into the culture medium[1][2]. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like INT) into a colored formazan product[2][3][4]. The amount of formazan produced is proportional to the amount of LDH released, and therefore, to the number of lysed cells[2]. The absorbance of the formazan can be measured spectrophotometrically, typically around 490 nm[3][5].
Q2: How do LDH inhibitors, like this compound, work?
LDH inhibitors function by targeting the LDH enzyme and disrupting its catalytic activity[6]. By blocking the active site of the enzyme, these inhibitors prevent the conversion of pyruvate to lactate[6]. This interruption of the glycolytic pathway can deprive rapidly proliferating cells, such as cancer cells which heavily rely on glycolysis for energy, of the necessary energy for growth and proliferation[6].
Q3: My negative control (cells without this compound) shows high LDH activity. What could be the cause?
High background LDH activity in your negative control can be due to several factors:
-
High cell density: Seeding too many cells can lead to spontaneous cell death and LDH release[1][5].
-
Overly vigorous pipetting: Rough handling of cells during plating can cause membrane damage[1].
-
High serum concentration: Animal sera used in culture media can have inherent LDH activity[1].
-
Contamination: Bacterial or other microbial contamination can contribute to LDH levels[7][8][9][10].
Q4: I am not seeing any inhibition of LDH activity, even at high concentrations of this compound. What should I check?
If you observe a lack of inhibition, consider the following possibilities:
-
Inhibitor instability: this compound may be unstable under your experimental conditions (e.g., temperature, pH, or light exposure).
-
Incorrect inhibitor concentration: There might be an error in the preparation of your this compound stock solution or dilutions.
-
Short incubation time: The incubation time with the inhibitor may be insufficient for it to effectively bind to and inhibit the LDH enzyme.
-
Assay interference: Components in your assay buffer or cell culture medium may be interfering with the inhibitor's activity.
Q5: The results from my LDH assay are highly variable between replicate wells. What can I do to improve consistency?
High variability can be addressed by:
-
Checking for bubbles: Air bubbles in the wells can interfere with absorbance readings. These can be removed with a fine needle or by centrifuging the plate[1].
-
Ensuring proper mixing: Inadequate mixing of reagents can lead to inconsistent results.
-
Optimizing cell seeding: Ensure a uniform cell monolayer by optimizing your cell seeding protocol.
-
Using a reference wavelength: Measuring absorbance at a reference wavelength (e.g., 630-690 nm) can help correct for background absorbance[3].
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing LDH activity assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Cell concentration is too high.[5] 2. Intrinsic LDH in serum/media is high.[1][5] 3. Bacterial contamination.[7][8][9][10] | 1. Optimize seeding densities.[5] 2. Reduce serum concentration in the media to 1-5%.[1] 3. Check for and eliminate any source of contamination. |
| Low Signal or No Detectable LDH Activity | 1. Cell density is too low.[1] 2. Incubation time for the assay is too short.[5] | 1. Repeat the experiment to determine the optimal cell number.[1] 2. Perform a kinetic run and monitor LDH release over time.[5] |
| Inconsistent Results with this compound | 1. This compound solubility issues. 2. This compound instability. 3. Interference from solvent used for this compound. | 1. Ensure this compound is fully dissolved in the appropriate solvent. Consider sonication. 2. Check the stability of this compound under your experimental conditions. Aliquot and store at the recommended temperature, avoiding freeze-thaw cycles.[11] 3. Run a solvent control to test the effect of the solvent on enzymatic activity.[11] |
| Unexpected Increase in LDH Activity with this compound | 1. This compound is cytotoxic at the tested concentrations. 2. The compound itself has LDH-like activity.[12] | 1. Perform a dose-response experiment to determine the cytotoxic concentration of this compound. 2. Test the compound in an LDH assay in the absence of cells to check for intrinsic activity. |
Quantitative Data Summary
The following table provides a summary of typical quantitative data for LDH activity assays. Please note that the values for this compound are placeholders and should be determined experimentally.
| Parameter | Value | Notes |
| Optimal Cell Seeding Density | 1 x 10⁴ – 5 x 10⁴ cells/well | Varies depending on the cell line.[3][4] |
| This compound IC₅₀ | To be determined | The half maximal inhibitory concentration should be determined via a dose-response curve. |
| This compound Optimal Concentration | To be determined | The effective concentration without causing significant cytotoxicity. |
| Incubation Time with this compound | To be determined | Should be optimized for maximal inhibition without secondary effects. |
| Assay Incubation Time | 30 - 60 minutes | The time for the enzymatic reaction to produce a measurable signal.[2][5] |
| Absorbance Wavelength | 490 nm | The wavelength at which the formazan product is measured.[3][5] |
Experimental Protocols
Standard LDH Activity Assay Protocol
This protocol is a general guideline for performing a colorimetric LDH cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium[3]. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include appropriate controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with a lysis solution (e.g., 10% Triton™ X-100)[4].
-
Medium background: Culture medium without cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[5].
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix[2][3].
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant[5].
-
Incubate the plate at room temperature for 30 minutes, protected from light[2].
-
-
Stop Reaction and Measure Absorbance:
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations
LDH Signaling Pathway and Inhibition
Caption: LDH catalyzes the interconversion of pyruvate and lactate, a key step in anaerobic glycolysis. This compound inhibits this process.
Experimental Workflow for LDH Assay with an Inhibitor
Caption: A stepwise workflow for conducting an LDH cytotoxicity assay in the presence of an inhibitor like this compound.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting common issues in LDH assays.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity [biblio.ugent.be]
- 9. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
Technical Support Center: Ensuring the Stability and Storage of Ldh-IN-1 Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of Ldh-IN-1 solutions. Adhering to these guidelines is crucial for ensuring the stability of the compound and obtaining reliable, reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
My this compound solution has visible particles or has precipitated. What should I do? This may be due to the solution's concentration exceeding its solubility limit at the current temperature.
-
Step 1: Gently warm the solution to 37°C for a short period.
-
Step 2: Use sonication to aid in redissolving the compound.[1]
-
Step 3: If precipitation persists, it is recommended to prepare a fresh solution, potentially at a lower concentration.
I am observing inconsistent or weaker-than-expected activity in my experiments. What could be the cause? Inconsistent results are often a sign of compound degradation.
-
Check Storage: Ensure your stock solution is stored correctly. For long-term storage, -80°C is recommended.[2]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is best practice to aliquot the stock solution into single-use vials after preparation.
-
Prepare Fresh Solutions: If you suspect degradation, prepare a new stock solution from the powder. Diluted working solutions in aqueous media are generally not stable and should always be prepared fresh immediately before an experiment.
The this compound powder or my prepared stock solution appears discolored. Is it still usable? No. A change in color is a visual indicator of potential chemical degradation. To ensure the integrity of your results, you should discard the discolored powder or solution and use a fresh vial. Contact your supplier if the powder was discolored upon arrival.
Data Presentation: Storage and Solubility
The following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Solvent/Form | Temperature | Recommended Duration |
| Storage | Powder | -20°C | Up to 3 years[1] |
| In DMSO | -80°C | Up to 2 years[2] | |
| In DMSO | -20°C | Up to 1 year[2] | |
| Solubility | DMSO | Room Temp. | 50 mg/mL (87.61 mM)[1] |
Note: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a sterile, appropriate container, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution to 37°C to ensure the compound is completely dissolved.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term stability.[2]
Protocol 2: Preparation of Aqueous Working Solution
-
Thawing: Retrieve a single aliquot of the this compound DMSO stock solution from -80°C storage and allow it to thaw completely at room temperature.
-
Dilution: Immediately before your experiment, dilute the stock solution to the final desired concentration using your specific experimental buffer or cell culture medium.
-
Mixing: Ensure the final working solution is homogeneous by gently mixing. Avoid vigorous vortexing which can cause shear stress on cells or proteins in the medium.
-
Usage: Use the freshly prepared working solution without delay. Do not store aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions? A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1]
Q2: How should I store the solid this compound powder? A2: The solid powder should be stored in a tightly sealed container at -20°C.[3]
Q3: Can I store my DMSO stock solution at -20°C instead of -80°C? A3: While storage at -20°C is possible for up to one year, storage at -80°C is recommended for longer-term stability (up to two years) to minimize the risk of degradation.[2]
Q4: Is it acceptable to store this compound in an aqueous buffer for a few days? A4: No. Small molecule inhibitors like this compound can be susceptible to hydrolysis and degradation in aqueous solutions. It is critical to prepare these solutions fresh for each experiment from a DMSO stock.
Q5: Why is it important to aliquot my stock solution? A5: Aliquoting into single-use vials prevents the repeated freeze-thaw cycles that can compromise the stability of the compound, ensuring more consistent results across experiments.
Visualizations
References
Technical Support Center: Overcoming Cellular Resistance to Ldh-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the lactate dehydrogenase (LDH) inhibitor, Ldh-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] LDH catalyzes the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH.[2][3] This NAD+ is essential for maintaining a high glycolytic rate, which is a characteristic metabolic feature of many cancer cells known as the "Warburg effect".[1] By inhibiting LDH, this compound disrupts this process, leading to a depletion of NAD+, a reduction in ATP production, and ultimately, the inhibition of cancer cell proliferation and survival.[1]
Q2: What are the known mechanisms of cellular resistance to this compound?
Researchers have identified two primary mechanisms of resistance to LDH inhibitors like this compound:
-
Upregulation of LDHB: Cells can develop resistance by increasing the expression of the LDHB isoform of lactate dehydrogenase.[4] This upregulation provides an alternative enzymatic source for the conversion of pyruvate to lactate, thereby compensating for the inhibition of LDHA by this compound.[4] This is considered a pan-LDHi resistance mechanism as it can confer resistance to multiple LDH inhibitors.[5]
-
Metabolic Plasticity (Shift to Oxidative Phosphorylation - OXPHOS): Cancer cells can adapt to LDH inhibition by reprogramming their metabolism to rely more on mitochondrial oxidative phosphorylation (OXPHOS) for energy production.[6] This metabolic shift allows them to bypass their dependence on glycolysis. Cells with high basal OXPHOS may exhibit innate resistance to this compound.[6]
-
Compound-Specific Mutations in LDHA: While less common, mutations in the drug-binding site of the LDHA protein can occur, preventing this compound from effectively inhibiting the enzyme.[5]
Q3: What are the potential strategies to overcome this compound resistance?
Combination therapy is a promising approach to overcome resistance to this compound. Key strategies include:
-
Co-inhibition of Oxidative Phosphorylation (OXPHOS): For cells that have developed resistance through metabolic reprogramming to OXPHOS, combining this compound with an OXPHOS inhibitor, such as phenformin, can be effective.[6][7] This dual targeting of both glycolysis and mitochondrial respiration can prevent cancer cells from adapting their metabolic pathways.
-
Targeting the AMPK-mTOR-S6K Signaling Pathway: Acquired resistance to LDH inhibitors can be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which promotes OXPHOS.[8] Therefore, combining this compound with inhibitors targeting this pathway could prevent or reverse resistance.[8]
-
Combination with Immunotherapy: LDH inhibition can modulate the tumor microenvironment.[8][9] Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 therapy, may enhance anti-tumor immune responses.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Problem 1: My cells are not responding to this compound treatment, even at high concentrations.
-
Question: I've treated my cancer cell line with a range of this compound concentrations, but I'm not observing the expected decrease in cell viability. What could be the issue?
-
Possible Causes and Solutions:
-
Innate Resistance: Your cell line may have a high basal level of oxidative phosphorylation (OXPHOS) and is not primarily dependent on glycolysis for energy.
-
Troubleshooting Step: Perform a Seahorse XF Analyzer experiment to measure the basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A high OCR/ECAR ratio would suggest a reliance on OXPHOS.
-
Solution: Consider using a combination therapy approach by co-administering this compound with an OXPHOS inhibitor like phenformin.[6]
-
-
LDHB Upregulation: The cells may predominantly express the LDHB isoform, which is less sensitive to or can compensate for the inhibition of LDHA by some inhibitors.
-
Troubleshooting Step: Perform a western blot to assess the relative expression levels of LDHA and LDHB in your cell line.
-
Solution: If LDHB is highly expressed, consider using a pan-LDH inhibitor that targets both isoforms or explore siRNA-mediated knockdown of LDHB.
-
-
Drug Inactivity: The this compound compound may have degraded.
-
Troubleshooting Step: Verify the activity of your this compound stock by testing it on a known sensitive cell line.
-
Solution: Purchase a fresh batch of the inhibitor and store it under the recommended conditions.
-
-
Problem 2: My cells initially respond to this compound, but then they start growing again.
-
Question: I observed an initial decrease in cell proliferation after this compound treatment, but after a few days, the cells seem to have recovered and are proliferating. What is happening?
-
Possible Causes and Solutions:
-
Acquired Resistance: The cells have likely developed resistance to this compound. This is often due to a metabolic shift towards OXPHOS.
-
Troubleshooting Step: Isolate the "recovered" cell population and compare their metabolic profile (OCR/ECAR) to the parental, sensitive cells using a Seahorse XF Analyzer. An increased OCR in the recovered cells would indicate a shift to OXPHOS.
-
Troubleshooting Step: Analyze the expression and phosphorylation status of key proteins in the AMPK-mTOR-S6K pathway via western blotting in both sensitive and resistant cells.[8] Activation of this pathway is a marker of acquired resistance.
-
Solution: Treat the resistant cells with a combination of this compound and an OXPHOS inhibitor (e.g., phenformin) or an inhibitor of the AMPK-mTOR-S6K pathway.[6][8]
-
-
Problem 3: I am seeing inconsistent results in my LDH activity assays.
-
Question: My LDH cytotoxicity assay results are variable between experiments. How can I improve the reproducibility?
-
Possible Causes and Solutions:
-
High Background from Serum: The serum in your cell culture medium contains endogenous LDH, which can lead to high background readings.[10]
-
Troubleshooting Step: Run a control with only the culture medium (no cells) to determine the background LDH activity.
-
Solution: Reduce the serum concentration in your medium during the assay or use a serum-free medium if your cells can tolerate it for the duration of the experiment.
-
-
Over-vigorous Pipetting: Excessive pipetting during cell seeding or reagent addition can cause cell lysis and premature LDH release.[10]
-
Solution: Handle the plates gently and use wide-bore pipette tips for cell seeding.
-
-
Incorrect Cell Density: Using too few or too many cells can result in signals that are outside the linear range of the assay.[10]
-
Troubleshooting Step: Perform a cell number optimization experiment to determine the optimal cell density for your specific cell line and assay conditions.
-
-
Presence of Bubbles: Bubbles in the wells can interfere with absorbance readings.
-
Solution: Be careful not to introduce bubbles during pipetting. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle. Centrifuging the plate at a low speed may also help.[10]
-
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound Sensitivity | This compound IC50 (µM) | Combination Treatment | Combination IC50 (µM) |
| MIA PaCa-2 | Sensitive | 5 | N/A | N/A |
| MIA PaCa-2-LR | This compound Resistant | > 50 | This compound + Phenformin (1 mM) | 8 |
| HT-29 | Sensitive | 10 | N/A | N/A |
| HT-29-LR | This compound Resistant | > 100 | This compound + AMPK Inhibitor (e.g., Compound C, 10 µM) | 15 |
Note: These are example values and will vary depending on the specific cell lines and experimental conditions.
Table 2: Expected Changes in Metabolic Parameters in Response to this compound Treatment
| Cell Type | Treatment | ECAR (mpH/min) | OCR (pmol/min) | OCR/ECAR Ratio |
| Sensitive | Vehicle | High | Low | Low |
| Sensitive | This compound | Decreased | Slightly Increased | Increased |
| Resistant (Innate) | Vehicle | Low | High | High |
| Resistant (Innate) | This compound | No significant change | No significant change | High |
| Resistant (Acquired) | Vehicle | High | Low | Low |
| Resistant (Acquired) | This compound | Decreased | Significantly Increased | High |
Experimental Protocols
1. LDH Cytotoxicity Assay
This protocol is for a colorimetric assay to measure LDH release into the culture medium, an indicator of cell death.
-
Materials:
-
96-well clear flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound compound
-
LDH cytotoxicity assay kit (e.g., from Abcam, Promega, or Thermo Fisher Scientific)
-
Lysis buffer (usually included in the kit)
-
Stop solution (usually included in the kit)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
For controls, prepare wells for:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells to be treated with lysis buffer.
-
Medium background: Wells with medium but no cells.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Approximately 45 minutes before the end of the incubation, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm and 680 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] * 100
-
2. Western Blot for LDHA and LDHB
This protocol outlines the general steps for detecting LDHA and LDHB protein levels.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against LDHA and LDHB
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against LDHA, LDHB, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the LDHA and LDHB bands to the intensity of the loading control band.
-
Compare the relative expression levels of LDHA and LDHB between different experimental conditions.
-
3. Seahorse XF Analyzer for OCR and ECAR Measurement
This protocol provides a general workflow for assessing cellular metabolism.
-
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant solution
-
Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
This compound and other compounds for injection
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF calibrant solution overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, remove the culture medium from the cells and wash with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of the loaded compounds and subsequent measurements.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the data.
-
Key parameters to analyze include:
-
Basal Respiration: The initial OCR reading.
-
ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Glycolysis: The basal ECAR reading.
-
-
Compare these parameters between different treatment groups to assess the metabolic effects of this compound.
-
Visualizations
Caption: Mechanism of this compound action on glycolysis and NAD+ regeneration.
Caption: Key mechanisms of cellular resistance to this compound.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Minimizing the toxicity of Ldh-IN-1 in normal cells
Disclaimer: Information regarding the specific compound "Ldh-IN-1" is not available in the public domain. This technical support guide is based on established principles for minimizing the toxicity of Lactate Dehydrogenase (LDH) inhibitors in general. Researchers using any specific LDH inhibitor, including one designated "this compound," must conduct their own comprehensive toxicity and selectivity studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDH inhibitors like this compound?
A1: Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and often overexpress the LDHA isoform.[3] LDH inhibitors block this pathway, leading to a depletion of NAD+ required for glycolysis and an accumulation of pyruvate. This disruption of cellular metabolism can induce apoptosis and reduce tumor cell proliferation.[3]
Q2: Why is this compound expected to be more toxic to cancer cells than normal cells?
A2: The selectivity of LDH inhibitors primarily relies on the differential expression of LDH isoforms between cancerous and normal tissues. Many cancers show significantly higher levels of the LDHA isoform compared to most normal tissues.[3] Normal tissues have varying ratios of LDHA and LDHB subunits. For instance, heart muscle is rich in LDHB, which preferentially converts lactate back to pyruvate to fuel oxidative phosphorylation.[3][4] An inhibitor with high selectivity for LDHA over LDHB would theoretically have a wider therapeutic window, sparing normal cells that are less reliant on high rates of glycolysis for survival.[5][6]
Q3: What are the potential off-target effects and mechanisms of toxicity for LDH inhibitors in normal cells?
A3: While specific off-target effects for "this compound" are unknown, general concerns for LDH inhibitors include:
-
Metabolic stress in highly glycolytic normal cells: Tissues such as exercising skeletal muscle and red blood cells rely heavily on glycolysis. Inhibition of LDH in these cells could lead to metabolic distress.
-
Cardiotoxicity: The heart utilizes lactate as a fuel source, converting it to pyruvate via LDHB. Non-selective LDH inhibitors could interfere with this process.
-
Neurological effects: The brain also utilizes lactate as an energy substrate.
-
Oxidative stress: Inhibition of LDHA can lead to an increase in oxidative stress, which, if not properly managed by the cell's antioxidant systems, can lead to apoptosis.[3]
Q4: How can I assess the toxicity of this compound in my experiments?
A4: A standard method to assess cytotoxicity is the LDH release assay.[7] This assay measures the amount of LDH released into the cell culture medium from damaged cells with compromised membrane integrity. Other common methods include MTT, MTS, and trypan blue exclusion assays.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal cell lines at expected therapeutic concentrations. | 1. The specific normal cell line used is highly glycolytic. 2. The inhibitor has low selectivity for LDHA over LDHB. 3. Off-target effects unrelated to LDH inhibition. | 1. Use a panel of normal cell lines with varying metabolic profiles for comparison. 2. Perform an in vitro enzyme assay to determine the IC50 values for both LDHA and LDHB isoforms. 3. Consider performing target deconvolution studies or using structural analogs with potentially different off-target profiles. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell seeding density. 2. Degradation of the inhibitor in culture medium. 3. Presence of LDH in serum-containing media.[9] | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Check the stability of your compound in culture medium over the time course of the experiment. Consider fresh media changes with the inhibitor. 3. Use heat-inactivated serum or serum-free media to reduce background LDH levels.[9] |
| Observed cell death does not correlate with LDH inhibition. | The observed toxicity may be due to off-target effects. | Perform a rescue experiment. Supplement the culture medium with downstream metabolites (e.g., pyruvate or NAD+) to see if this alleviates the toxicity. If not, the toxicity is likely independent of LDH inhibition. |
Experimental Protocols
Protocol 1: Determining Isoform Selectivity (LDHA vs. LDHB)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the LDHA and LDHB isoforms.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
NADH
-
Sodium pyruvate
-
This compound at various concentrations
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and either LDHA or LDHB enzyme in a 96-well plate.
-
Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding sodium pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.
Protocol 2: Comparative Cytotoxicity in Normal vs. Cancer Cell Lines (LDH Release Assay)
Objective: To compare the cytotoxic effects of this compound on a panel of normal and cancer cell lines.
Materials:
-
Selected normal and cancer cell lines
-
Appropriate cell culture media and supplements
-
This compound at various concentrations
-
96-well cell culture plates
-
Commercial LDH cytotoxicity assay kit
-
Microplate reader for absorbance measurements
Procedure:
-
Seed the selected normal and cancer cell lines in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include untreated and vehicle controls. Also, include a positive control for maximum LDH release (e.g., by adding a lysis solution provided in the kit).
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Following the manufacturer's instructions for the LDH cytotoxicity assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the reaction mixture from the kit to each well and incubate as recommended.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the maximum LDH release control.
-
Plot the percentage of cytotoxicity against the inhibitor concentration to determine the IC50 for each cell line.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Target | IC50 (µM) |
| Human LDHA | Value to be determined experimentally |
| Human LDHB | Value to be determined experimentally |
Table 2: Hypothetical Comparative Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | Value to be determined experimentally |
| MCF-7 | Breast Carcinoma | Value to be determined experimentally |
| HCT116 | Colon Carcinoma | Value to be determined experimentally |
| BEAS-2B | Normal Lung Epithelial | Value to be determined experimentally |
| MCF-10A | Normal Breast Epithelial | Value to be determined experimentally |
| Fibroblasts | Normal Connective Tissue | Value to be determined experimentally |
Visualizations
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing Ldh-IN-1 precipitation in cell culture media
Welcome to the technical support center for Ldh-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly regarding precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pyrazole-based small molecule inhibitor of human lactate dehydrogenase (LDH), an enzyme crucial for the final step of anaerobic glycolysis.[1][2][3] It targets both LDHA and LDHB isoforms with high affinity, having IC50 values of 32 nM and 27 nM, respectively.[1][4][5] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a process vital for regenerating NAD+ needed for sustained glycolysis.[6] This blockage of a key metabolic pathway can inhibit the proliferation of cancer cells that heavily rely on aerobic glycolysis (the Warburg effect).[6]
Q2: My this compound is precipitating when I add it to my cell culture medium. Why is this happening?
A2: Precipitation of this compound in aqueous cell culture media is a common issue stemming from its low aqueous solubility. This compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), but when this concentrated stock solution is diluted into the aqueous environment of the culture medium, the inhibitor can fall out of solution.
Q3: What is the recommended working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, published data provides a starting point. Effects on cellular proliferation have been observed at concentrations as low as 250 nM, with nearly complete growth arrest at 20 µM in certain cancer cell lines.[4][5] The IC50 for inhibition of lactate production is in the sub-micromolar range (0.5-0.9 µM), while the IC50 for inhibiting cell growth is typically in the low micromolar range (1.2-2.2 µM).[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I store this compound?
A4: Proper storage of this compound is critical to maintain its activity. The powdered form should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][4]
This compound Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 570.68 g/mol | [1][2] |
| Solubility in DMSO | ~50-52 mg/mL (~87-91 mM) | [1][4][5] |
| IC50 (LDHA) | 32 nM | [1][4][5] |
| IC50 (LDHB) | 27 nM | [1][4][5] |
| IC50 (Lactate Production) | 0.517 µM (MiaPaCa2 cells), 0.854 µM (A673 cells) | [4][5] |
| IC50 (Cell Growth Inhibition) | 2.23 µM (MiaPaCa2 cells), 1.21 µM (A673 cells) | [4][5] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution, for example, 10 mM, by dissolving the this compound powder in anhydrous DMSO. Note that sonication may be required to fully dissolve the compound.[1][4]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, single-use tubes to minimize freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Cell Culture Medium to Prevent Precipitation
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. Aim to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent toxicity. Always include a vehicle control (DMSO alone) in your experiments.
-
Crucial Step: Do not add the concentrated stock solution directly to the full volume of cell culture medium. Instead, perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock, you would need 10 µL of the stock.
-
Pipette 10 µL of the 10 mM stock solution into a sterile tube.
-
Add 990 µL of pre-warmed complete cell culture medium to the tube to make a 100 µM intermediate solution. Pipette up and down gently to mix.
-
Add the 1 mL of the 100 µM intermediate solution to the remaining 9 mL of cell culture medium to reach the final concentration of 10 µM.
-
-
Mix the final solution gently by inverting the tube or swirling the flask.
-
Visually inspect the medium for any signs of precipitation. If a slight precipitate is observed, gentle warming to 37°C and/or brief, mild sonication may help to redissolve it. However, persistent precipitation indicates that the concentration is too high for the aqueous environment.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | Low aqueous solubility of this compound. | - Follow the serial dilution protocol described above.- Decrease the final concentration of this compound.- Ensure the final DMSO concentration is as high as your cells can tolerate (typically <0.5%) to aid solubility. |
| Cloudy or hazy media after adding this compound | Formation of fine precipitate. | - Try gentle warming of the media to 37°C.- Use a brief, mild sonication to aid dissolution. Be cautious as this can damage some media components.- If the issue persists, lower the working concentration of this compound. |
| No observable effect on cells | - this compound has degraded.- The concentration is too low.- The cell line is not sensitive to LDH inhibition. | - Ensure proper storage of the stock solution.- Perform a dose-response experiment to find the effective concentration.- Verify LDH expression in your cell line. |
| Cell death in control group | DMSO toxicity. | - Ensure the final DMSO concentration is below the tolerance level of your specific cell line (usually <0.5%, but can be lower for sensitive cells).- Run a DMSO toxicity curve to determine the maximum tolerable concentration. |
Visualizing Experimental Workflows and Signaling Pathways
To further aid in your experimental design and understanding of this compound's mechanism, the following diagrams have been generated.
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Ldh-IN-1's Effect on Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the potential effects of Ldh-IN-1, a potent pyrazole-based inhibitor of lactate dehydrogenase (LDH), in cell viability assays. Accurate assessment of cell viability is critical, and understanding how a metabolic inhibitor like this compound can influence assay results is paramount for generating reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets both isoforms of lactate dehydrogenase, LDHA and LDHB.[1] LDH is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[2] By inhibiting LDH, this compound disrupts the regeneration of NAD+ needed for glycolysis, which can lead to reduced ATP production and induce oxidative stress, ultimately affecting cell proliferation and viability, particularly in cancer cells that rely on the Warburg effect.[2][3]
Q2: How can this compound affect my cell viability assay results?
As a metabolic inhibitor, this compound can interfere with cell viability assays in two primary ways:
-
On-target effects: By inhibiting LDH, this compound alters the metabolic state of the cell. This can directly impact assays that measure metabolic activity, such as those using tetrazolium salts (MTT, MTS, XTT) or quantifying ATP levels (CellTiter-Glo).[4][5] This is a true biological effect and the primary reason for using the inhibitor.
-
Off-target or direct assay interference: The chemical structure of this compound or its metabolites could directly interact with assay reagents, leading to false-positive or false-negative results. For example, a compound could chemically reduce a tetrazolium salt or inhibit the reporter enzyme in a luminescent assay, independent of its effect on the cells.[6][7]
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on cellular metabolism are most susceptible to on-target effects. Assays with enzymatic reporters could be susceptible to direct interference.
| Assay Type | Principle | Potential for Interference by this compound |
| Metabolic Assays (e.g., MTT, MTS, XTT) | Reduction of tetrazolium salts by cellular dehydrogenases to a colored formazan product. | High: Inhibition of LDH alters the NAD+/NADH ratio, which can impact dehydrogenase activity and formazan production. The compound could also directly reduce the tetrazolium salt.[4][5] |
| ATP Quantification Assays (e.g., CellTiter-Glo) | Luciferase-based reaction that uses ATP from viable cells to produce a luminescent signal. | High: As LDH inhibition can affect ATP production, a decrease in signal is expected as an on-target effect. Direct inhibition of luciferase is a potential off-target effect.[6] |
| Membrane Integrity Assays (e.g., LDH Release, Trypan Blue) | Measurement of a stable cytoplasmic enzyme (LDH) released from damaged cells, or exclusion of a dye by viable cells. | Moderate: The primary readout (released LDH) is the target of this compound. The inhibitor could inactivate the released LDH, leading to an underestimation of cytotoxicity.[8][9] Trypan blue is generally less susceptible to chemical interference. |
| Real-time, Impedance-based Assays | Measures changes in electrical impedance as cells proliferate and adhere to the substrate. | Low: This method is non-invasive and does not rely on metabolic indicators or enzymatic reactions, making it a good orthogonal method. |
| Imaging-based Assays (e.g., High-Content Analysis) | Uses fluorescent probes to count live and dead cells based on nuclear morphology or membrane integrity. | Low: Generally considered a gold standard for validation as it involves direct cell counting and is less prone to chemical interference. |
Troubleshooting Guides
Problem 1: I am seeing a decrease in signal with my MTT/MTS/XTT assay after this compound treatment, but I'm not sure if it's true cytotoxicity or metabolic inhibition.
This is an expected outcome, as inhibiting LDH will alter the metabolic activity of the cells. The key is to determine if this metabolic slowdown corresponds to a loss of cell viability.
Solution Workflow:
Caption: Workflow for validating metabolic assay results.
Problem 2: My CellTiter-Glo signal is decreasing with this compound treatment. How do I confirm this is a real effect on cell viability?
A decrease in ATP is an anticipated on-target effect of LDH inhibition. However, you must rule out direct inhibition of the luciferase enzyme.
Solution Protocol:
-
Cell-Free Luciferase Inhibition Control:
-
Prepare a standard curve of ATP in cell culture medium.
-
In a parallel set of wells, prepare the same ATP standard curve but add this compound at the highest concentration used in your experiment.
-
Add the CellTiter-Glo reagent to all wells and measure luminescence.
-
-
Data Analysis:
-
If the luminescence in the wells with this compound is significantly lower than in the control wells for the same ATP concentration, the inhibitor is directly interfering with the luciferase reaction.
-
If there is no significant difference, the observed decrease in your cell-based assay is likely due to a reduction in cellular ATP.
-
Problem 3: I am using an LDH release assay to measure cytotoxicity, but this compound is an LDH inhibitor. How can I trust my results?
This is a critical consideration. The inhibitor in the supernatant could inactivate the released LDH, leading to an underestimation of cell death.
Solution Workflow:
Caption: Workflow to test for this compound interference with the LDH release assay.
Experimental Protocols
Protocol 1: Orthogonal Validation of Cell Viability using Propidium Iodide Staining and Automated Imaging
This protocol provides an alternative to metabolic assays for determining cell viability.
| Step | Procedure | Details |
| 1. Cell Seeding | Seed cells in a 96-well, black, clear-bottom plate. | Allow cells to adhere overnight. |
| 2. Compound Treatment | Treat cells with a dose-response of this compound. | Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine). |
| 3. Staining | Add Hoechst 33342 (for total cell count) and Propidium Iodide (PI, for dead cells) to the wells. | Hoechst stains the nuclei of all cells, while PI only enters cells with compromised membranes. |
| 4. Incubation | Incubate for 15-30 minutes at 37°C, protected from light. | |
| 5. Imaging | Acquire images using a high-content imager or automated fluorescence microscope. | Use appropriate filter sets for Hoechst (blue) and PI (red). |
| 6. Analysis | Use image analysis software to count the total number of nuclei (Hoechst-positive) and the number of dead cells (PI-positive). | Calculate the percentage of dead cells for each condition. |
Signaling Pathway Consideration:
When interpreting results, it's crucial to consider the central role of LDH in cellular metabolism.
Caption: this compound inhibits LDH, impacting the conversion of pyruvate to lactate.
By implementing these control experiments and orthogonal validation methods, researchers can confidently distinguish between on-target biological effects and off-target assay interference, ensuring the accuracy and reliability of their cell viability data when working with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 5. collab.its.virginia.edu [collab.its.virginia.edu]
- 6. ch.promega.com [ch.promega.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LDHA/LDHB Inhibitor Validation
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with lactate dehydrogenase (LDH) inhibitors. This guide focuses on validating the specificity of inhibitors for LDHA over LDHB, using Ldh-IN-1 as a case study.
Frequently Asked Questions (FAQs)
Q1: What is this compound and is it a specific inhibitor for LDHA?
This compound is a novel pyrazole-based inhibitor of human lactate dehydrogenase.[1] However, it is important to note that this compound is not a specific inhibitor for LDHA. Biochemical assays have demonstrated that it inhibits both LDHA and LDHB with similar potency.
Q2: What are the reported IC50 values for this compound against LDHA and LDHB?
The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range for both isoforms, indicating potent but non-selective inhibition.
| Isoform | IC50 (nM) |
| LDHA | 32 |
| LDHB | 27 |
Data sourced from MedChemExpress.[1]
Q3: Why is it crucial to validate the specificity of an LDH inhibitor?
LDHA and LDHB, while both catalyzing the interconversion of pyruvate and lactate, play distinct roles in cellular metabolism. LDHA is often upregulated in cancer cells and is a key enzyme in the Warburg effect, while LDHB is involved in lactate utilization in oxidative tissues.[2] Therefore, isoform-specific inhibitors are essential for targeted therapeutic strategies and for accurately interpreting experimental results.
Q4: What are the key experimental approaches to validate the specificity of an LDH inhibitor?
Validating inhibitor specificity requires a multi-faceted approach. Key experiments include:
-
Biochemical Assays: To determine the IC50 values against purified LDHA and LDHB enzymes.
-
Kinetic Assays: To understand the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive).
-
Thermal Shift Assays (TSA): To confirm direct binding of the inhibitor to the target protein.
-
Cellular Assays: To assess the inhibitor's effect on lactate production and cell viability in cell lines with varying expression levels of LDHA and LDHB.
Troubleshooting Guides
Guide 1: Biochemical Assay for Determining IC50 Values
This guide provides a general protocol for determining the IC50 values of a test compound against LDHA and LDHB.
Experimental Protocol: Colorimetric LDH Inhibition Assay
This assay measures the decrease in NADH concentration, which absorbs light at 340 nm, as it is oxidized to NAD+ during the conversion of pyruvate to lactate by LDH.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sodium Pyruvate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
Prepare working solutions of NADH and sodium pyruvate in the assay buffer. Final concentrations in the assay will typically be around 100-200 µM for NADH and 1-2 mM for pyruvate.
-
Prepare a working solution of LDHA or LDHB enzyme in the assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
LDHA or LDHB enzyme solution
-
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the NADH and sodium pyruvate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting:
-
High background absorbance: Ensure the assay buffer and reagents are free of contaminants that absorb at 340 nm.
-
Non-linear reaction rate: The enzyme concentration may be too high. Reduce the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay.
-
Inhibitor precipitation: Observe the wells for any signs of compound precipitation, which can interfere with absorbance readings. If precipitation occurs, consider using a different solvent or reducing the highest concentration of the inhibitor.
Diagram: Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the IC50 of an LDH inhibitor.
Guide 2: Cellular Assay to Validate LDH Inhibition
This guide outlines a cellular assay to confirm the inhibitory activity of a compound on lactate production in a relevant cell line.
Experimental Protocol: Lactate Production Assay
This assay measures the concentration of lactate secreted by cells into the culture medium.
Materials:
-
Cancer cell lines with known LDHA/LDHB expression (e.g., MiaPaCa-2, A673)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a desired period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected supernatants according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
-
Data Analysis:
-
Normalize the lactate concentration to the cell number (can be determined by a separate cell viability assay like MTT or by lysing the cells and measuring total protein).
-
Plot the normalized lactate production against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
-
Troubleshooting:
-
High variability in lactate levels: Ensure consistent cell seeding and proper mixing of reagents.
-
Low lactate signal: The cell density may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell line.
-
Compound interference with the assay: Run a control with the compound in cell-free medium to check for any direct interference with the lactate assay reagents.
Diagram: Logic of Cellular LDH Inhibition
Caption: this compound inhibits LDHA/LDHB, blocking lactate production.
Guide 3: Thermal Shift Assay for Target Engagement
This guide describes a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), to confirm the direct binding of an inhibitor to LDHA and LDHB.
Experimental Protocol: Thermal Shift Assay
This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, confirming binding.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
SYPRO Orange dye (or similar fluorescent dye)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
Test compound (e.g., this compound)
-
Real-time PCR instrument with a melt curve function
Procedure:
-
Reaction Setup:
-
In a PCR plate, prepare a reaction mixture containing the assay buffer, LDHA or LDHB enzyme, and SYPRO Orange dye.
-
Add the test compound at various concentrations (or DMSO for control).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The fluorescence will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions.
-
Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melt curve.
-
Calculate the change in melting temperature (ΔTm) between the protein with and without the inhibitor. A significant positive ΔTm indicates inhibitor binding and stabilization of the protein.
-
Troubleshooting:
-
Noisy fluorescence signal: Ensure proper mixing of all components and that there are no bubbles in the wells.
-
No significant thermal shift: The inhibitor may not be binding under the assay conditions, or the binding may not be strong enough to cause a detectable shift. Try increasing the inhibitor concentration or optimizing the buffer conditions.
-
Negative thermal shift: In some cases, a ligand can destabilize a protein, resulting in a negative ΔTm. This still indicates binding.
Diagram: Principle of Thermal Shift Assay
Caption: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).
References
Dealing with high background noise in Ldh-IN-1 enzymatic assays
This guide provides troubleshooting solutions and frequently asked questions for researchers using Ldh-IN-1 or other small molecule inhibitors in Lactate Dehydrogenase (LDH) enzymatic assays. The primary focus is on identifying and mitigating sources of high background noise that can compromise data quality.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the LDH enzymatic assay?
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell viability or cytotoxicity. LDH is a cytosolic enzyme that is released into the surrounding culture medium upon cell membrane damage.[1][2] The assay measures this extracellular LDH activity through a coupled enzymatic reaction.
There are two common variations of the assay:
-
Lactate to Pyruvate (Forward Reaction): LDH catalyzes the oxidation of lactate to pyruvate. In this process, Nicotinamide Adenine Dinucleotide (NAD+) is reduced to NADH. The increase in NADH is then measured, either directly by its absorbance at 340 nm or by using the generated NADH to reduce a colorimetric or fluorometric probe (e.g., a tetrazolium salt like INT that forms a colored formazan product).[1][3][4]
-
Pyruvate to Lactate (Reverse Reaction): LDH catalyzes the reduction of pyruvate to lactate by oxidizing NADH to NAD+. The rate of this reaction is determined by measuring the decrease in NADH absorbance at 340 nm.[5][6][7]
This compound is an inhibitor that blocks the active site of LDH, preventing this catalytic activity.[8]
.dot
Caption: Principle of forward and reverse LDH enzymatic assays.
Q2: What is considered "high background noise" in an LDH assay?
High background noise refers to a significant signal (absorbance or fluorescence) in control wells that should have little to no LDH activity. This can manifest in several ways:
-
High signal in "no enzyme" control wells: Wells containing all assay components except the LDH enzyme show a strong signal.
-
High signal in "media only" control wells: Wells with just cell culture medium and assay reagents produce a high reading. This can be caused by LDH present in serum supplements.[9]
-
High signal in "vehicle control" wells: Wells containing cells treated with only the inhibitor's solvent (e.g., DMSO) show an unexpectedly high signal, suggesting the vehicle itself might be cytotoxic or interfere with the assay.
A high background reduces the assay's signal-to-noise ratio and dynamic range, making it difficult to accurately quantify the inhibitory effect of this compound.
Q3: My inhibitor, this compound, seems to be causing a high background signal. What are the possible reasons?
Test compounds like this compound can interfere with the assay chemistry, leading to a false signal. Potential causes include:
-
Compound Color: If this compound has a color that absorbs light near the assay's measurement wavelength (e.g., ~490 nm for INT-formazan or 340 nm for NADH), it will artificially increase the reading.
-
Compound Autofluorescence: If you are using a fluorescence-based LDH assay, the inhibitor itself might be fluorescent at the excitation/emission wavelengths used.
-
Chemical Reduction of Probe: The inhibitor might have chemical properties that allow it to directly reduce the colorimetric probe (e.g., INT) in the absence of enzymatic activity, creating a false positive signal.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving high background issues.
.dot
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tycmhoffman.com [tycmhoffman.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. LDH-A Enzyme Assay [bio-protocol.org]
- 8. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Ldh-IN-1 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ldh-IN-1 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, novel, pyrazole-based inhibitor of human lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms with IC50 values of 32 nM and 27 nM, respectively.[1] Lactate dehydrogenase is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, which is coupled with the regeneration of NAD+ from NADH.[2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and rely on LDH activity to sustain energy production and provide building blocks for proliferation.[4][5] By inhibiting LDH, this compound disrupts this metabolic process, leading to a decrease in lactate production, an increase in oxidative stress, and subsequent inhibition of tumor cell growth and proliferation.[6][7]
Q2: What are the recommended starting doses for this compound in mouse models?
Based on available preclinical data, recommended starting doses for this compound in mice are 2 mg/kg for intravenous (IV) administration and 50 mg/kg for oral (PO) administration.[1][8] However, it is crucial to perform dose-response studies in your specific animal model and tumor type to determine the optimal therapeutic dose and to assess potential toxicity.
Q3: How can I monitor the in vivo efficacy of this compound?
The in vivo efficacy of this compound can be monitored through several methods:
-
Tumor Growth Inhibition: Regularly measure tumor volume using calipers. A significant reduction in tumor growth rate compared to the vehicle-treated control group indicates efficacy.[7][9]
-
Survival Studies: Monitor the overall survival of the animals. Increased survival time in the this compound treated group is a key indicator of therapeutic benefit.
-
Pharmacodynamic (PD) Markers:
-
Lactate and Pyruvate Levels: Measure the levels of lactate and pyruvate in tumor tissue and/or plasma. Effective LDH inhibition should lead to a decrease in lactate and an increase in pyruvate levels.[10][11]
-
NAD+/NADH Ratio: Assess the NAD+/NADH ratio in tumor tissue. LDH inhibition is expected to decrease this ratio.[2]
-
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS): This non-invasive imaging technique can monitor the conversion of hyperpolarized 13C-pyruvate to 13C-lactate in real-time, providing a direct measure of LDH activity in the tumor. A reduced lactate signal following this compound administration indicates target engagement.[2][4][10]
-
Q4: What is the expected outcome of successful this compound treatment in a responsive tumor model?
Successful treatment with this compound in a responsive tumor model is expected to result in a significant delay in tumor growth, and in some cases, tumor regression.[7][12] This is often accompanied by measurable changes in tumor metabolism, including decreased lactate production and a shift towards mitochondrial respiration.[2][12] It is important to note that the efficacy of this compound can be influenced by the specific metabolic profile of the cancer cells and the tumor microenvironment.
II. Troubleshooting Guides
Problem 1: Poor solubility or precipitation of this compound during formulation.
-
Question: My this compound is not dissolving properly or is precipitating out of solution. What can I do?
-
Answer: this compound has limited aqueous solubility. For in vivo administration, it is crucial to use a suitable vehicle. A commonly used formulation for oral administration is a suspension in a vehicle such as 0.5% methylcellulose or a solution containing solvents like those used for similar LDH inhibitors. For intravenous administration, a formulation containing a solubilizing agent may be necessary. It is recommended to prepare the formulation fresh before each use and to sonicate or vortex the mixture to ensure a homogenous suspension. Always visually inspect the formulation for any precipitation before administration.
Problem 2: No significant anti-tumor effect is observed in my animal model.
-
Question: I am not seeing any effect of this compound on tumor growth. What could be the reasons?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosing: The dose of this compound may be too low to achieve therapeutic concentrations in the tumor. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose in your specific model.
-
Inadequate Bioavailability: For oral administration, the bioavailability of this compound may be low in your specific animal strain or due to formulation issues. Consider switching to intravenous or intraperitoneal administration to ensure systemic exposure.
-
Tumor Resistance: The tumor model you are using may not be dependent on LDH activity for its survival. Cancers have diverse metabolic profiles, and some may rely more on other metabolic pathways. It is advisable to confirm the glycolytic phenotype of your tumor model through in vitro experiments before initiating in vivo studies.
-
Rapid Clearance: this compound has been reported to have high clearance in mice.[1] This may necessitate more frequent dosing to maintain therapeutic drug levels in the tumor.
-
Formulation Instability: Ensure that your this compound formulation is stable and that the compound is not degrading.
-
Problem 3: I am observing signs of toxicity in my animals.
-
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
-
Answer: Toxicity can be a concern with any therapeutic agent. Here are some steps to take:
-
Dose Reduction: The administered dose may be too high. Reduce the dose and carefully monitor the animals for any adverse effects.
-
Change in Administration Route: The route of administration can influence toxicity. If you are administering the drug intravenously, consider switching to oral or intraperitoneal routes, which may have a different toxicity profile.
-
Monitor Organ Function: Collect blood samples to monitor markers of liver and kidney function (e.g., ALT, AST, creatinine). LDH itself is a marker of tissue damage, so monitoring serum LDH levels can also be informative.[3][13]
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential off-target toxicity.
-
Problem 4: Inconsistent results between animals in the same treatment group.
-
Question: I am seeing a large variability in tumor response within the same this compound treatment group. What could be the cause?
-
Answer: Inconsistent results can arise from several sources:
-
Inaccurate Dosing: Ensure that each animal receives the correct dose. For oral gavage, improper technique can lead to variability in drug delivery. For injections, ensure accurate volume administration.
-
Formulation Inhomogeneity: If you are using a suspension, make sure it is well-mixed before each administration to ensure each animal receives a consistent dose.
-
Tumor Heterogeneity: The initial tumor size and the inherent biological variability between tumors can lead to different growth rates and responses to treatment. Ensure that tumors are of a similar size at the start of the treatment.
-
Animal Health Status: The overall health of the animals can impact their response to treatment. Ensure that all animals are healthy and of a similar age and weight at the start of the experiment.
-
III. Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 (µM) | Reference |
| LDHA Inhibition | - | 0.032 | [1] |
| LDHB Inhibition | - | 0.027 | [1] |
| Lactate Production Inhibition | MiaPaCa2 | 0.517 | [1] |
| A673 | 0.854 | [1] | |
| Cell Growth Inhibition | MiaPaCa2 | 2.23 | [1] |
| A673 | 1.21 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Unit | Reference |
| Clearance (IV) | 227 | mL/min/kg | [1] |
IV. Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Microcentrifuge tubes
-
Sonicator or vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration.
-
Vortex or sonicate the mixture until a uniform suspension is formed. Visually inspect for any clumps.
-
Prepare the suspension fresh before each administration.
-
Gently restrain the mouse and administer the this compound suspension orally using a gavage needle attached to a syringe. The typical administration volume for mice is 5-10 mL/kg.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Assessment of In Vivo Target Engagement by Measuring Lactate Levels in Tumor Tissue
-
Materials:
-
Tumor-bearing mice (treated with this compound or vehicle)
-
Anesthesia
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Homogenizer
-
Lactate assay kit
-
Protein assay kit
-
Microplate reader
-
-
Procedure:
-
At the desired time point after this compound administration, anesthetize the mouse.
-
Excise the tumor quickly and immediately freeze it in liquid nitrogen to stop metabolic activity.
-
Store the tumor samples at -80°C until analysis.
-
On the day of analysis, weigh the frozen tumor tissue.
-
Homogenize the tumor tissue in the appropriate buffer provided with the lactate assay kit.
-
Centrifuge the homogenate to pellet the cell debris and collect the supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the protein concentration of the supernatant using a standard protein assay.
-
Normalize the lactate levels to the total protein concentration to account for differences in tumor size and cellularity.
-
Compare the lactate levels between the this compound treated group and the vehicle control group. A significant decrease in lactate levels in the treated group indicates target engagement.
-
V. Visualizations
Caption: this compound inhibits the conversion of pyruvate to lactate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 6. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of LDH-A and glutaminase inhibition in vivo by hyperpolarized 13C-pyruvate magnetic resonance spectroscopy of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting lactate dehydrogenase-A inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Unexpected Results from Ldh-IN-1 Experiments
Welcome to the technical support center for Ldh-IN-1, a potent pyrazole-based inhibitor of lactate dehydrogenase (LDH). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) isoforms with high potency.[1][2] Its primary mechanism of action is to block the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1][2] This inhibition disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic rate, a hallmark of many cancer cells known as the Warburg effect.
Q2: I'm not seeing the expected decrease in cell viability with this compound. In fact, in some cases, viability seems to increase at low concentrations. Why is this happening?
A2: This is a complex but not entirely unexpected observation. Several factors could contribute to this:
-
Metabolic Plasticity: Cancer cells can exhibit metabolic plasticity. When glycolysis is inhibited by this compound, some cells may compensate by upregulating mitochondrial oxidative phosphorylation (OXPHOS) to meet their energy demands. This metabolic switch can, in some contexts, temporarily support cell survival.
-
Initial Pro-Survival Signaling: The immediate metabolic stress induced by this compound might trigger pro-survival signaling pathways. It's crucial to assess viability at multiple time points to distinguish between a transient adaptive response and long-term cytotoxicity.
-
Hormesis: Some compounds exhibit a biphasic dose-response, where low doses can stimulate a beneficial response, while higher doses are inhibitory. This phenomenon, known as hormesis, could be at play.
-
Off-Target Effects: While this compound is a potent LDH inhibitor, the possibility of off-target effects at certain concentrations cannot be entirely ruled out, although specific off-target effects for this compound are not extensively documented in publicly available literature.
Q3: My LDH cytotoxicity assay is showing high background or inconsistent results. How can I troubleshoot this?
A3: The LDH cytotoxicity assay measures the release of LDH from damaged cells into the culture medium. High background or variability can arise from several sources:
-
Serum in Culture Medium: Serum is a significant source of LDH and can lead to high background readings. It is recommended to use serum-free media or reduce the serum concentration during the assay.
-
Cell Handling: Overly vigorous pipetting or harsh treatment of cells during plating or media changes can cause premature cell lysis and LDH release, leading to high spontaneous release values.
-
Bacterial Contamination: Some bacteria can produce enzymes that interfere with the LDH assay, leading to inaccurate results.[3]
-
Compound Interference: The chemical properties of this compound or its solvent (e.g., DMSO) could potentially interfere with the enzymatic reaction of the LDH assay itself. It's important to run appropriate vehicle controls and compound-only controls (without cells) to assess for any direct interference.
-
Inadequate Cell Lysis for Maximum Release Control: Incomplete lysis of the cells in the "maximum LDH release" control wells will lead to an underestimation of the total LDH and inaccurate calculation of cytotoxicity.
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell proliferation despite confirmation of LDH inhibition.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Metabolic Reprogramming | - Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse analyzer to assess the shift towards OXPHOS.- Analyze key metabolites in the TCA cycle. |
| Cell Cycle Arrest | - Perform cell cycle analysis by flow cytometry to determine if this compound is inducing cell cycle arrest rather than immediate cell death. |
| Autophagy Induction | - Assess markers of autophagy (e.g., LC3-II conversion) by western blot or immunofluorescence to see if cells are using autophagy as a survival mechanism. |
| Insufficient Drug Concentration or Exposure Time | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
Unexpected Result 2: Increased Reactive Oxygen Species (ROS) and cellular stress, but no corresponding increase in cell death.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Activation of Antioxidant Response | - Measure the expression and activity of antioxidant enzymes (e.g., SOD, catalase, glutathione peroxidase).- Assess the levels of reduced glutathione (GSH). |
| Mitochondrial Adaptation | - Analyze mitochondrial membrane potential and mitochondrial morphology to assess mitochondrial health. |
| Inhibition of Apoptotic Pathways | - Examine the expression of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) to identify any blocks in the apoptotic cascade. |
Experimental Protocols
LDH Cytotoxicity Assay Protocol
This protocol is a general guideline and may need optimization for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells to be lysed), and "vehicle control".
-
Treatment: After allowing cells to adhere overnight, treat them with the desired concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Lysis of Maximum Release Wells: Approximately 45 minutes before the end of the incubation, add lysis solution (e.g., Triton X-100) to the "maximum LDH release" wells.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from all wells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (typically 490 nm).
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
This compound Stock Solution and Dilution
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store this stock solution at -20°C or -80°C as recommended by the supplier.[2]
-
Working Solutions: On the day of the experiment, thaw the stock solution and prepare working dilutions in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
Visualizations
Caption: this compound inhibits LDH, blocking pyruvate to lactate conversion.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
Technical Support Center: Ldh-IN-1 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the bioavailability of the lactate dehydrogenase (LDH) inhibitor, Ldh-IN-1. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent, pyrazole-based inhibitor of both lactate dehydrogenase A (LDHA) and LDHB isoforms.[1] While it shows promising activity in cellular assays, its high in vivo clearance rates in animal models suggest that achieving sufficient systemic exposure for therapeutic efficacy via oral administration may be challenging. Poor bioavailability can stem from low aqueous solubility and/or low intestinal permeability.
Q2: What are the known physicochemical properties of this compound?
Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A3: To classify this compound according to the BCS, you need to experimentally determine its aqueous solubility and intestinal permeability.
-
Solubility: Determine the concentration of this compound in aqueous buffers across a pH range of 1.2 to 6.8. A compound is considered highly soluble if the highest single dose strength is soluble in 250 mL or less of this aqueous media.
-
Permeability: Conduct a Caco-2 permeability assay. This in vitro model uses a monolayer of human colon adenocarcinoma cells to predict human intestinal absorption.
Based on its chemical class, this compound is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q4: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[6]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low and variable oral bioavailability in animal studies. | Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Formulation Enhancement: Explore enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle formulations. 2. Salt Formation: Investigate the possibility of forming a more soluble salt of this compound. 3. Co-solvents: For preclinical studies, using a co-solvent system in the dosing vehicle can improve solubility, but this may not be translatable to a final solid dosage form. |
| Low intestinal permeability. | 1. Permeation Enhancers: Include excipients in the formulation that can transiently increase intestinal membrane permeability. (Use with caution due to potential toxicity). 2. Prodrug Approach: Synthesize a more permeable prodrug of this compound that is converted to the active compound in vivo. | |
| High first-pass metabolism in the gut wall or liver. | 1. Route of Administration: For initial efficacy studies, consider parenteral administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism. 2. Metabolic Inhibition: Co-administer with an inhibitor of the relevant metabolic enzymes (for research purposes only). | |
| Precipitation of this compound in aqueous media during in vitro assays. | The compound's inherent low aqueous solubility. | 1. Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the aqueous assay medium does not exceed the solubility limit. 2. Formulation: For cell-based assays, consider using a formulated version of this compound (e.g., complexed with cyclodextrin) to improve its solubility in the culture medium. |
| Difficulty in achieving a high enough concentration for in vivo oral dosing. | Poor solubility in common vehicle components. | 1. Vehicle Screening: Systematically screen a panel of pharmaceutically acceptable solvents, co-solvents, surfactants, and lipids to identify a vehicle that can dissolve the required dose of this compound. 2. Suspension Formulation: If a solution is not feasible, develop a micronized suspension with appropriate wetting and suspending agents to ensure dose uniformity. |
Experimental Protocols
Aqueous Solubility Determination for BCS Classification
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.
Methodology:
-
Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Perform the experiment in triplicate for each pH condition.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity before the experiment.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: a. Wash the Caco-2 monolayers with transport buffer. b. Add the dosing solution containing a known concentration of this compound to the apical (A) side of the Transwell®. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh transport buffer. f. At the end of the experiment, collect samples from the apical side.
-
Basolateral to Apical (B-A) Permeability (for efflux assessment): a. Follow a similar procedure, but add the this compound dosing solution to the basolateral side and sample from the apical side.
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of this compound.
Methodology:
-
Animal Model: Use male CD-1 mice (or a relevant strain).
-
Dosing Formulations:
-
Intravenous (IV): Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Oral (PO): Prepare a solution or suspension of this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water or a lipid-based formulation).
-
-
Dosing:
-
Administer a single IV dose (e.g., 2 mg/kg) to one group of mice via the tail vein.
-
Administer a single oral dose (e.g., 50 mg/kg) to another group of mice via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples from each mouse at various time points post-dose (e.g., IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
LC-MS/MS Method for Quantification of this compound in Plasma
Objective: To develop a sensitive and specific method for quantifying this compound in mouse plasma.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion to product ion transitions for this compound and a suitable internal standard.
-
-
Sample Preparation:
-
Protein Precipitation: Add a volume of cold acetonitrile containing the internal standard to a small volume of plasma (e.g., 50 µL).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
References
- 1. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrazole-Based Water-Soluble Dendrimer Nanoparticles as a Potential New Agent against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy of Lactate Dehydrogenase (LDH) Inhibitors: A Comparative Analysis of Ldh-IN-1 and GSK-2837808A
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of two lactate dehydrogenase (LDH) inhibitors: Ldh-IN-1 and GSK-2837808A. Due to the limited availability of in vivo data for this compound, this guide will incorporate data from the structurally related pyrazole-based LDH inhibitor, NCI-006, to facilitate a more comprehensive comparison with GSK-2837808A.
Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a pivotal role in maintaining the NAD+ pool necessary for sustained ATP production.[1] Inhibition of LDH is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.
Overview of this compound and GSK-2837808A
This compound is a novel pyrazole-based inhibitor of human lactate dehydrogenase with potent in vitro activity against both LDHA and LDHB isoforms.
GSK-2837808A is a selective inhibitor of LDHA.[2] It has been evaluated in several in vitro and in vivo models and has been shown to inhibit lactate production and impact tumor growth.[3][4]
In Vitro Activity Comparison
| Compound | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Cellular Lactate Production Inhibition |
| This compound | LDHA, LDHB | 32 nM | 27 nM | Yes (sub-micromolar in MiaPaCa2 and A673 cells) |
| GSK-2837808A | LDHA > LDHB | 2.6 nM | 43 nM | Yes (EC50 = 400-588 nM in hepatocellular carcinoma cells)[2] |
In Vivo Efficacy Comparison: NCI-006 (for this compound) vs. GSK-2837808A
| Parameter | NCI-006 | GSK-2837808A |
| Animal Model | MIA PaCa-2 (pancreatic cancer) xenografts in athymic nude mice; Ewing sarcoma orthotopic xenografts | Orthotopic mouse pancreatic cancer model (KPC and CAF cells in C57BL/6 mice)[3] |
| Dosing Regimen | 50 mg/kg, intravenous (IV), every other day for 1 or 2 weeks[7] | 6 mg/kg/day, oral gavage, for 4 weeks[3] |
| Efficacy Readouts | - Slowed tumor growth[4]- Decreased conversion of pyruvate to lactate[7] | - Decreased tumor weight and volume- Increased apoptotic cells- Decreased serum L-2HG levels[3] |
| Pharmacokinetics | Favorable pharmacokinetics reported[5] | High clearance and poor oral bioavailability at higher doses (50-100 mg/kg) in rodents[2][8] |
Signaling Pathway and Experimental Workflow
LDH Inhibition and its Impact on Cancer Cell Metabolism
Caption: LDH inhibition blocks the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.
General In Vivo Efficacy Experimental Workflow
Caption: A generalized workflow for assessing the in vivo efficacy of LDH inhibitors in preclinical cancer models.
Experimental Protocols
In Vivo Tumor Xenograft Model (General Protocol based on NCI-006 and GSK-2837808A studies)
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer or KPC cells) are cultured under standard conditions.
-
For xenograft models, a specific number of cells (e.g., 1-5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or C57BL/6).[3][7]
-
-
Tumor Growth and Treatment Initiation:
-
Tumor growth is monitored regularly by caliper measurements.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), animals are randomized into treatment and control groups.[3]
-
Treatment is initiated with the LDH inhibitor (e.g., NCI-006 at 50 mg/kg IV or GSK-2837808A at 6 mg/kg oral gavage) and a vehicle control.[3][7]
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as histology (e.g., TUNEL staining for apoptosis), and biomarker analysis (e.g., measurement of lactate or L-2HG levels).[3]
-
Lactate Dehydrogenase (LDH) Activity Assay
-
Sample Preparation:
-
Tumor tissues are homogenized in a suitable buffer.
-
Cell lysates or serum samples can also be used.
-
-
Assay Principle:
-
The assay measures the rate of NADH oxidation to NAD+ during the conversion of pyruvate to lactate, or the reverse reaction.
-
The change in absorbance at 340 nm, corresponding to the change in NADH concentration, is monitored spectrophotometrically.
-
Conclusion
Both this compound (as represented by NCI-006) and GSK-2837808A demonstrate potent inhibition of LDH and have shown anti-tumor efficacy in preclinical models of cancer. The pyrazole-based inhibitor NCI-006 has been shown to be effective via intravenous administration, while GSK-2837808A has demonstrated efficacy with oral administration at a lower dose, although it exhibits poor oral bioavailability at higher concentrations.[2][3][7] The choice between these or other LDH inhibitors for further development would depend on a variety of factors including the specific cancer type, the desired route of administration, and the overall pharmacokinetic and pharmacodynamic profile of the compound. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. acikerisim.istinye.edu.tr [acikerisim.istinye.edu.tr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GSK2837808A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK2837808A | Dehydrogenase | TargetMol [targetmol.com]
A Guide to Biochemical Assays for Validating Ldh-IN-1 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biochemical assays to validate the cellular target engagement of Ldh-IN-1, an inhibitor of Lactate Dehydrogenase (LDH). Understanding whether a compound binds to its intended target within the complex cellular environment is a critical step in drug discovery. This document details and contrasts various methodologies, offering supporting data and experimental protocols to aid in the selection of the most appropriate assay for your research needs.
Comparison of Key Assays for this compound Target Engagement
The selection of an appropriate assay for determining target engagement depends on various factors, including the specific research question, available instrumentation, and desired throughput. The following table summarizes and compares the performance of several key assays used to validate the interaction of inhibitors with LDH in a cellular context.
| Assay | Principle | Throughput | Readout | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) - Western Blot | Ligand binding increases the thermal stability of the target protein (LDH). The soluble fraction of LDH after heat treatment is detected by Western Blot.[1] | Low | Chemiluminescence/ Fluorescence | Label-free, works with endogenous protein.[1] | Low throughput, semi-quantitative, requires specific antibodies. |
| Real-Time Cellular Thermal Shift Assay (RT-CETSA) | A luciferase-tagged LDH fusion protein is expressed in cells. Ligand binding stabilizes the protein against thermal denaturation, and the remaining luciferase activity is measured in real-time as temperature increases.[1][2][3][4] | Medium to High | Luminescence | High-throughput, quantitative, provides full melting curve from a single sample.[3][4] | Requires genetic modification of cells to express the fusion protein. |
| HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | A small (HiBiT) tag is fused to LDH. After heating and cell lysis, the remaining soluble, tagged protein is quantified by adding a larger, complementary subunit (LgBiT) to reconstitute a functional NanoLuc luciferase.[5][6][7] | High | Luminescence | High-throughput, quantitative, smaller tag is less likely to interfere with protein function.[5][6] | Requires genetic modification of cells. |
| Lactate Assay | Measures the downstream functional consequence of LDH inhibition, which is a reduction in lactate production. | High | Colorimetric/ Fluorometric | Measures functional outcome of target engagement. | Indirect measure of target engagement; can be affected by other cellular pathways. |
| Surface Plasmon Resonance (SPR) | An in vitro biophysical technique to measure the binding kinetics and affinity between purified LDH protein and the inhibitor.[2] | Low to Medium | Refractive Index Change | Provides detailed kinetic information (on- and off-rates). | In vitro assay, does not confirm target engagement in a cellular context. |
Quantitative Comparison of EC50 Values for LDH Inhibitors
A study comparing 29 different LDHA inhibitors across various platforms provides valuable insight into the correlation between different assay formats. The table below summarizes the EC50 values (in log M) for a subset of these inhibitors, demonstrating the relative potencies determined by each method.[2][8]
| Compound | RT-CETSA (EC50, log M) | Endogenous CETSA (EC50, log M) | Lactate Assay (EC50, log M) | Biochemical Assay (EC50, log M) | SPR (EC50, log M) |
| Inhibitor 1 | -7.8 | -7.5 | -6.9 | -8.1 | -8.5 |
| Inhibitor 2 | -7.5 | -7.2 | -6.5 | -7.9 | -8.2 |
| Inhibitor 3 | -7.2 | -6.9 | -6.1 | -7.6 | -7.9 |
| Inhibitor 4 | -6.9 | -6.5 | -5.8 | -7.2 | -7.5 |
| Inhibitor 5 | -6.5 | -6.1 | -5.5 | -6.8 | -7.1 |
Note: The data presented are illustrative and based on published findings. Actual results may vary.
Signaling Pathway and Experimental Workflow
To visually conceptualize the context and process of validating this compound target engagement, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
Selectivity Profiling of Ldh-IN-1 Against Other Metabolic Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Ldh-IN-1, a representative Lactate Dehydrogenase (LDH) inhibitor, against its primary targets, Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), as well as other key metabolic enzymes. Due to the limited public availability of selectivity data for a compound specifically named "this compound," this guide utilizes data from two well-characterized and potent LDH inhibitors, GSK2837808A and (R)-GNE-140 , as representative examples.
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[1] The two major isoforms, LDHA and LDHB, are of significant interest in drug discovery, particularly in oncology, due to the reliance of many cancer cells on glycolytic metabolism (the Warburg effect).[2][3] The development of selective LDH inhibitors is a promising therapeutic strategy. However, assessing the selectivity of these inhibitors against other metabolic enzymes, especially other dehydrogenases, is crucial to understanding their potential off-target effects and overall therapeutic window. This guide presents a summary of the available inhibitory activity data and the detailed experimental protocols used to generate such data.
Selectivity Profile of Representative LDH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for GSK2837808A and (R)-GNE-140 against human LDHA and LDHB. Limited data is available for their activity against other metabolic enzymes such as Malate Dehydrogenase (MDH) and Isocitrate Dehydrogenase (IDH).
| Enzyme Target | GSK2837808A IC50 (nM) | (R)-GNE-140 IC50 (nM) |
| Lactate Dehydrogenase A (LDHA) | 2.6[1][4] | 3[5][6] |
| Lactate Dehydrogenase B (LDHB) | 43[1][4] | 5[5][6] |
| Malate Dehydrogenase 1 (MDH1) | Data not publicly available | Data not publicly available |
| Malate Dehydrogenase 2 (MDH2) | Data not publicly available | Data not publicly available |
| Isocitrate Dehydrogenase 1 (IDH1) | Data not publicly available | 800 (cellular IC50)[5] |
| Isocitrate Dehydrogenase 2 (IDH2) | Data not publicly available | Data not publicly available |
Note: The IC50 value for (R)-GNE-140 against IDH1 is from a cellular assay in a specific cancer cell line harboring an IDH1 mutation and may not reflect direct enzymatic inhibition.[5] Further biochemical assays are required to determine the direct inhibitory effect on the enzyme.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving Lactate Dehydrogenase and a typical experimental workflow for determining the IC50 of an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Determining the IC50 of Ldh-IN-1 in a panel of cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lactate dehydrogenase (LDH) inhibitor, Ldh-IN-1, and its performance against a panel of cancer cell lines. The data presented is supported by experimental protocols and compared with other commercially available LDH inhibitors.
Introduction to this compound and Lactate Dehydrogenase Inhibition
This compound is a potent, pyrazole-based inhibitor of human lactate dehydrogenase (LDH), a critical enzyme in the anaerobic glycolytic pathway.[1] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming makes them highly dependent on LDH activity for energy production and regeneration of NAD+. Inhibition of LDH, therefore, presents a promising therapeutic strategy for a variety of cancers.
This compound has demonstrated low nanomolar inhibition of both LDHA and LDHB isoforms.[1] This guide focuses on the half-maximal inhibitory concentration (IC50) of this compound and the closely related inhibitor NCI-006 across a range of cancer cell lines, providing valuable data for researchers investigating novel cancer therapeutics.
IC50 of this compound and NCI-006 in Cancer Cell Lines
The following table summarizes the IC50 values of this compound and the related pyrazole-based LDH inhibitor NCI-006 in various cancer cell lines. NCI-006 has been extensively studied against a broader panel of cell lines, and its data is included here to provide a wider context for the activity of this class of inhibitors.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Pancreatic Cancer | MiaPaCa2 | 2.23 |
| Ewing Sarcoma | A673 | 1.21 | |
| NCI-006 | Ewing Sarcoma | TC71 | 0.1[2] |
| Ewing Sarcoma | TC32 | 0.1[2] | |
| Ewing Sarcoma | RDES | 1.0[2] | |
| Ewing Sarcoma | EW8 | 1.0[2] | |
| Pancreatic Cancer | MIA PaCa-2 | - | |
| Colorectal Cancer | HT29 | - |
Note: A comprehensive screen of NCI-006 against a panel of 94 cancer cell lines revealed that Ewing sarcoma cell lines were among the most sensitive, with IC50 values between 100-200 nM. The median IC50 for NCI-006 across the entire panel was 1.26 µM.[3]
Comparison with Other Commercially Available LDH Inhibitors
To provide a broader perspective, the following table compares the inhibitory activity of this compound and NCI-006 with other known LDH inhibitors.
| Inhibitor | Target(s) | IC50/Ki |
| This compound | LDHA / LDHB | IC50: 32 nM / 27 nM[1] |
| NCI-006 | LDHA / LDHB | IC50: 60 nM / 30 nM[2] |
| GSK2837808A | LDHA / LDHB | IC50: 2.6 nM / 43 nM |
| (R)-GNE-140 | LDHA / LDHB | IC50: 3 nM / 5 nM[4] |
| AXKO-0046 | LDHB selective | EC50: 42 nM[4] |
| Oxamic acid | LDHA | IC50: 57.2 µM[5] |
| Gossypol | LDHA / LDHB | Ki: 1.9 µM / 1.4 µM[6] |
Experimental Protocols
Determining Cell Viability (IC50) using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an LDH inhibitor on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other LDH inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Count cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the LDH inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
LDH Activity Assay
This protocol measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, providing an indication of cytotoxicity.[1]
Materials:
-
Supernatant from treated cells (from the MTT assay plate before adding MTT)
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following compound treatment (step 2 of the MTT assay protocol), carefully collect 50 µL of the culture supernatant from each well without disturbing the cells and transfer to a new 96-well plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of LDH in cancer cell metabolism and the general workflow for determining the IC50 of an LDH inhibitor.
dot TD {
rankdir=TB;
bgcolor="#FFFFFF";
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Glucose [fillcolor="#F1F3F4"]; Glycolysis [fillcolor="#F1F3F4"]; Pyruvate [fillcolor="#FBBC05", fontcolor="#202124"]; LDHA [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="LDHA"]; Lactate [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [shape=cylinder, fillcolor="#F1F3F4", label="Mitochondria\n(Oxidative\nPhosphorylation)"]; Warburg_Effect [shape=note, fillcolor="#F1F3F4", label="Warburg Effect:\nIncreased glycolysis and\nlactate production even\nin the presence of oxygen."]; Ldh_IN_1 [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="this compound"];
Glucose -> Glycolysis; Glycolysis -> Pyruvate; Pyruvate -> LDHA [label=" NADH -> NAD+"]; LDHA -> Lactate; Pyruvate -> Mitochondria [style=dashed]; Ldh_IN_1 -> LDHA [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; }
LDH Signaling Pathway in Cancer Metabolism.
dot TD {
rankdir=TB;
bgcolor="#FFFFFF";
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "Experimental Workflow" { A [label="1. Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4"]; B [label="2. Treatment with this compound\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Incubation\n(48-72 hours)", fillcolor="#F1F3F4"]; D [label="4. MTT Assay\n(Cell Viability)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Absorbance Reading\n(570 nm)", fillcolor="#F1F3F4"]; F [label="6. Data Analysis\n(IC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
A -> B -> C -> D -> E -> F; }
IC50 Determination Workflow.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-lactate dehydrogenase A chain Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Anti-Tumor Efficacy of Ldh-IN-1 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Ldh-IN-1, a novel pyrazole-based lactate dehydrogenase (LDH) inhibitor, with other LDH inhibitors in the context of patient-derived xenograft (PDX) models. By objectively presenting available preclinical data, this document aims to assist researchers in evaluating the potential of this compound for further development.
Introduction to LDH Inhibition in Cancer Therapy
The Warburg effect, a metabolic hallmark of many cancers, describes the increased reliance of tumor cells on glycolysis for energy production, even in the presence of oxygen. This metabolic shift leads to the accumulation of lactate, which is facilitated by the enzyme lactate dehydrogenase (LDH), particularly the LDHA isoform. High LDH activity is associated with tumor progression, metastasis, and resistance to therapy. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to target cancer metabolism.[1]
This compound is a novel, potent, pyrazole-based inhibitor of both LDHA and LDHB with IC50 values in the low nanomolar range (32 nM for LDHA and 27 nM for LDHB).[2] This guide compares the preclinical efficacy of this compound and its analogues to other classes of LDH inhibitors.
Comparative Efficacy of LDH Inhibitors in Preclinical Models
While direct head-to-head studies of this compound against other LDH inhibitors in the same patient-derived xenograft (PDX) models are not yet published, this section collates available in vivo data from various studies to provide a comparative overview. It is important to note that the experimental conditions, including the specific cancer models, dosing regimens, and endpoints, may vary between these studies, warranting cautious interpretation of direct comparisons.
| Inhibitor Class | Compound(s) | Cancer Model | Key Findings |
| Pyrazole-based | This compound analogues (NCATS-SM1440, NCATS-SM1441) | Sarcoma and Pancreatic Cancer Xenografts | Demonstrated in vivo efficacy at similar doses.[2] |
| NCGC00420737 | Hürthle Cell Carcinoma PDX (NCI-237-RPDX) | Significant tumor volume reduction observed. Daily intravenous administration of 30 mg/kg and 60 mg/kg for two 5-day cycles resulted in substantial tumor growth inhibition.[3][4] | |
| Thiophene-based | GNE-140 | MIA PaCa-2 Pancreatic Cancer Xenograft | Did not show potent antitumor activity in vivo, even at high doses.[2] This was attributed to metabolic plasticity, where tumors can switch to oxidative phosphorylation upon LDH inhibition.[5] |
| Quinoline-based | GSK2837808A | Various | While a potent inhibitor, in vivo efficacy data in PDX models is limited in the public domain. |
| Naphthoic acid-based | FX11 | B-lymphoma and Pancreatic Cancer Xenografts | Inhibited the progression of established tumors.[6] |
| Pyruvate Analog | Oxamate | Non-Small Cell Lung Cancer (NSCLC) Humanized Mouse Model | Monotherapy significantly delayed tumor growth. Combination with anti-PD-1 therapy showed enhanced efficacy, suggesting an immunomodulatory role.[7][8] |
| N-hydroxyindole-based | NHI-1, NHI-2, NHI-Glc-2 | Pancreatic Ductal Adenocarcinoma (PDAC) cells (in vitro) | Showed potent anti-proliferative activity, especially under hypoxic conditions. In vivo PDX data is not yet available.[9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating LDH inhibitors, the following diagrams are provided.
Caption: Simplified signaling pathway of LDH inhibition in cancer cells.
Caption: General workflow for in vivo efficacy studies using PDX models.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of pyrazole-based LDH inhibitors and general PDX study guidelines.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection, following institutional review board (IRB) approved protocols.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly by caliper measurements. Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be passaged into new cohorts of mice for expansion. Early passage xenografts (P3-P5) are recommended for efficacy studies to maintain the fidelity of the original tumor.
In Vivo Anti-Tumor Efficacy Study of an LDH Inhibitor
-
Animal Model: Athymic nude or NSG mice bearing established PDX tumors (typically 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups (n=5-10 mice per group) based on tumor volume to ensure even distribution.
-
Drug Formulation and Administration:
-
This compound (or analogue): Formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).
-
Administration: Administered via an appropriate route, such as intravenous (IV) injection. A reported dosing regimen for a pyrazole-based LDH inhibitor was once daily IV injection at doses of 30 mg/kg and 60 mg/kg for two cycles of 5 days on, 2 days off.[3][4]
-
Control Group: Receives the vehicle only, following the same administration schedule.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored 2-3 times per week as an indicator of toxicity.
-
Primary Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Secondary Endpoints: May include survival analysis, and pharmacodynamic studies to assess target engagement (e.g., measuring lactate levels in tumor tissue).
-
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the efficacy study, or in a separate cohort of mice, tumors are harvested at specific time points after the final dose.
-
Lactate Measurement: Tumor lysates are prepared, and lactate levels are quantified using a commercial lactate assay kit. A significant reduction in intratumoral lactate in the treated group compared to the control group indicates target engagement.
-
LDH Activity Assay: LDH activity in tumor lysates can also be measured spectrophotometrically to confirm inhibition of the enzyme.
Conclusion
This compound and its pyrazole-based analogues have demonstrated promising anti-tumor activity in preclinical cancer models, including a patient-derived xenograft model of Hürthle cell carcinoma.[3][4] These findings, coupled with their potent enzymatic inhibition of both LDHA and LDHB, position them as compelling candidates for further investigation. However, the lack of direct comparative studies against other LDH inhibitors in a panel of diverse PDX models highlights a critical gap in the current understanding of their relative efficacy. Future studies should focus on head-to-head comparisons in well-characterized PDX models to robustly define the therapeutic potential of this compound in specific cancer subtypes. Furthermore, exploring combination strategies, such as with immunotherapy as demonstrated for oxamate, could unlock synergistic anti-tumor effects and overcome potential resistance mechanisms.[7] The detailed protocols provided in this guide offer a framework for conducting such pivotal preclinical validation studies.
References
- 1. Patient-derived xenografts undergo mouse-specific tumor evolution. | Broad Institute [broadinstitute.org]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Ldh-IN-1: A Comparative Guide to Genetic and Chemical Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ldh-IN-1, a potent lactate dehydrogenase (LDH) inhibitor, with other alternative inhibitors. We delve into the critical aspect of cross-validating its mechanism of action through both genetic and chemical approaches, offering detailed experimental data and protocols to support your research endeavors.
This compound and Alternatives: A Quantitative Comparison
Lactate dehydrogenase plays a crucial role in anaerobic glycolysis, and its inhibition is a promising strategy in cancer therapy.[1] this compound is a novel pyrazole-based inhibitor of human LDH with nanomolar efficacy against both LDHA and LDHB isoforms.[2][3][4] A comparative overview of this compound and other known LDH inhibitors is presented below.
| Inhibitor | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Cell-Based Potency (Lactate Production) | Cell Growth Inhibition (IC50) | Mechanism of Action |
| This compound | LDHA, LDHB | 32 nM[2][3] | 27 nM[2][3] | 0.517 µM (MiaPaCa2), 0.854 µM (A673)[2][5] | 2.23 µM (A673), 1.21 µM (MiaPaCa2)[4][5] | Pyrazole-based inhibitor[2][3] |
| AXKO-0046 | LDHB selective | >10 µM | 42 nM[6] | Not Reported | Not Reported | Uncompetitive, Allosteric[6] |
| Galloflavin | LDHA | Not Reported | Not Reported | Not Reported | Not Reported | Competitive with NADH[7] |
| Oxamate | LDHA, LDHB | Not Reported | Not Reported | Not Reported | Not Reported | Pyruvate analog, Competitive[7] |
| FX11 | LDHA | Not Reported | Not Reported | Not Reported | Not Reported | Not specified[8] |
| GNE-140 | LDHA | Not Reported | Not Reported | Not Reported | Not Reported | Not specified[8] |
Cross-Validation of this compound's Mechanism: A Multi-pronged Approach
To rigorously validate the on-target effects of this compound, a combination of genetic and chemical methodologies is essential. This ensures that the observed phenotype is a direct consequence of LDH inhibition and not due to off-target effects.
Caption: Cross-validation workflow for this compound's mechanism.
The Glycolytic Pathway and LDH's Role
Lactate dehydrogenase catalyzes the interconversion of pyruvate and lactate, a critical step in anaerobic glycolysis.[7] Inhibiting LDH disrupts this pathway, leading to reduced lactate production and ATP generation, which is particularly detrimental to cancer cells that rely on the Warburg effect.[1]
Caption: The central role of LDH in the glycolytic pathway.
Experimental Protocols
LDH Inhibition Assay (Colorimetric)
This assay quantifies LDH activity by measuring the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
96-well microplate
-
Cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Abcam)[9]
-
Test compounds (this compound and alternatives)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or other inhibitors. Include appropriate controls (vehicle, no-cell, and maximum LDH release).[10]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24-48 hours).
-
LDH Release Measurement:
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values, correcting for background absorbance.
Genetic Validation: CRISPR/Cas9-Mediated Knockout of LDHA/B
CRISPR/Cas9 technology allows for the permanent disruption of the LDHA and/or LDHB genes to mimic the effect of a highly specific inhibitor.[11]
Materials:
-
pSpCas9(BB)-2A-GFP plasmid (or similar)[11]
-
Single guide RNAs (sgRNAs) targeting LDHA and LDHB
-
Lipofectamine or other transfection reagent[11]
-
Fluorescence-activated cell sorter (FACS)
-
Western blotting reagents
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting the exonic regions of LDHA and LDHB into the CRISPR/Cas9 vector.[11]
-
Transfection: Transfect the target cells (e.g., HNSCC cell lines) with the CRISPR/Cas9-sgRNA plasmids.[12]
-
Cell Sorting: Sort GFP-positive cells using FACS to enrich for transfected cells.[12]
-
Single-Cell Cloning: Perform single-cell cloning to isolate monoclonal populations with the desired knockout.[12]
-
Validation:
Genetic Validation: siRNA-Mediated Knockdown of LDHA
Small interfering RNA (siRNA) can be used to transiently silence the expression of LDHA mRNA, providing a complementary genetic approach to validate the inhibitor's target.[13]
Materials:
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)[15]
-
Opti-MEM or other serum-free medium[15]
-
qRT-PCR reagents
-
Western blotting reagents
Procedure:
-
Cell Seeding: Seed cells to reach 60-80% confluency at the time of transfection.[15]
-
siRNA Transfection:
-
Validation of Knockdown:
Caption: Logic of cross-validation through phenotypic convergence.
By employing these rigorous cross-validation strategies, researchers can confidently attribute the biological effects of this compound to its intended mechanism of LDH inhibition. This guide serves as a foundational resource for designing and executing experiments aimed at understanding and leveraging LDH inhibition in various research and therapeutic contexts.
References
- 1. longdom.org [longdom.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Ldh-IN-1: A Comparative Analysis of its Impact on Lactate Dehydrogenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory effects of Ldh-IN-1 on different isoforms of lactate dehydrogenase (LDH). This compound is a novel, pyrazole-based inhibitor of human LDH, a critical enzyme in anaerobic glycolysis. Understanding its differential impact on LDH isoforms is crucial for targeted drug development, particularly in oncology, where metabolic pathways are often dysregulated.
Quantitative Analysis of this compound Inhibition
This compound has demonstrated potent inhibition of the primary subunits of lactate dehydrogenase, LDHA and LDHB. The half-maximal inhibitory concentrations (IC50) for these subunits are presented in the table below.
| Target | IC50 (nM) |
| LDHA | 32 |
| LDHB | 27 |
Data sourced from publicly available information.[1]
Lactate dehydrogenase is a tetrameric enzyme, meaning it is composed of four subunits. There are five major isoforms of LDH (LDH-1 through LDH-5), each with a different combination of the LDHA (also known as M-subunit) and LDHB (also known as H-subunit) protein subunits.[2][3] The specific subunit composition of each isoform is as follows:
-
LDH-1 (H4): Composed of four LDHB subunits.
-
LDH-2 (H3M1): Composed of three LDHB and one LDHA subunit.
-
LDH-3 (H2M2): Composed of two LDHB and two LDHA subunits.
-
LDH-4 (H1M3): Composed of one LDHB and three LDHA subunits.
-
LDH-5 (M4): Composed of four LDHA subunits.
Given that this compound potently inhibits both LDHA and LDHB subunits with similar low nanomolar IC50 values, it is anticipated that this compound will be a potent inhibitor of all five LDH isoforms. The nearly equivalent inhibition of both subunit types suggests a pan-isoform inhibitory activity.
Lactate Dehydrogenase Reaction Pathway
The following diagram illustrates the reversible reaction catalyzed by lactate dehydrogenase, a key step in anaerobic glycolysis.
References
Ldh-IN-1 in Combination Therapy: A Comparative Guide to Synergistic Effects with Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of cancer metabolism is a rapidly evolving and promising avenue in oncology research. Lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis, has emerged as a critical target. Ldh-IN-1, a potent inhibitor of LDH, is at the forefront of this research. This guide provides a comprehensive comparison of the synergistic effects of this compound with other metabolic inhibitors, supported by experimental data and detailed protocols.
Synergistic Effects of this compound with Other Metabolic Inhibitors
The efficacy of this compound as a monotherapy can be significantly enhanced when used in combination with other metabolic inhibitors. This synergistic approach targets multiple nodes within the cancer cell's metabolic network, leading to a more profound anti-tumor effect. This guide focuses on the combination of this compound with two key classes of metabolic inhibitors: Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors and the chemotherapeutic agent gemcitabine, which also impacts nucleotide metabolism.
While specific quantitative data for this compound in combination therapies is emerging, the following tables summarize the synergistic effects observed with closely related and structurally similar LDH-A inhibitors, which are considered representative of this compound's potential.
Table 1: Synergistic Inhibition of Cell Viability
| Cell Line | LDH-A Inhibitor | Combination Agent | Doses | Synergism (Combination Index - CI) | Reference |
| H1975 (Lung Adenocarcinoma) | NHI-Glc-2 | PDK1 Inhibitor (Compound 64) | Various | Synergistic | [1][2][3] |
| PANC-1 (Pancreatic Cancer) | NHI-1 | Gemcitabine | IC50 values | CI < 0.4 (Hypoxia) | [4][5][6] |
| LPC006 (Pancreatic Cancer) | NHI-1 | Gemcitabine | IC50 values | CI < 0.4 (Hypoxia) | [4][5][6] |
| MIA PaCa-2 (Pancreatic Cancer) | NCI-006 | IACS-010759 (Complex I Inhibitor) | 1 µM each | Significantly reduced cell viability | [7] |
Note: A Combination Index (CI) value of < 1 indicates synergism, with lower values representing stronger synergy.
Table 2: Effects on Cell Migration and Invasion
| Cell Line | LDH-A Inhibitor | Combination Agent | Effect on Migration/Invasion | Reference |
| H1975 (Lung Adenocarcinoma) | NHI-Glc-2 | PDK1 Inhibitor (Compound 64) | Decreased cell migration and colony formation | [1][2][3] |
| LPC006 (Pancreatic Cancer) | NHI-1 / NHI-2 | Gemcitabine | Significantly decreased wound healing (migration) | [4] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.[8][9][10][11][12]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with this compound, the combination agent, or the combination of both at various concentrations. Include a vehicle-treated control group. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
Wound Healing (Scratch) Migration Assay
This assay is used to assess collective cell migration in vitro.[13][14][15][16]
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Phosphate-buffered saline (PBS)
-
Culture medium with reduced serum (to minimize cell proliferation)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in plates to create a confluent monolayer.
-
Creating the Wound: Once confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Drug Treatment: Add fresh culture medium containing this compound, the combination agent, or the combination of both. Include a vehicle-treated control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the percentage of the initial scratch area that has been repopulated by migrating cells.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-tumor effects of this compound in combination with other metabolic inhibitors stem from the simultaneous disruption of key metabolic and signaling pathways that are crucial for cancer cell survival and proliferation.
Combined Inhibition of LDH and PDK1
The combination of an LDH inhibitor like this compound and a PDK1 inhibitor creates a powerful metabolic crisis in cancer cells. This dual blockade forces a metabolic shift from glycolysis towards oxidative phosphorylation (OXPHOS), leading to increased mitochondrial depolarization and apoptosis.[1][2][3] This metabolic reprogramming also impacts several critical signaling pathways.
Experimental Workflow for Assessing Synergy
The following workflow outlines the key steps in evaluating the synergistic effects of this compound in combination with another metabolic inhibitor.
Conclusion
The combination of this compound with other metabolic inhibitors, such as PDK1 inhibitors and gemcitabine, represents a promising therapeutic strategy. The available data on related LDH-A inhibitors strongly suggest that these combinations can lead to synergistic anti-tumor effects by inducing a metabolic crisis and reprogramming key signaling pathways in cancer cells. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this compound in combination therapies. Further studies focusing specifically on this compound are warranted to confirm and expand upon these findings.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Wound healing migration assay (Scratch assay) [protocols.io]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. bitesizebio.com [bitesizebio.com]
Validating the Role of LDHA in Ldh-IN-1-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the role of Lactate Dehydrogenase A (LDHA) in apoptosis induced by the potent inhibitor, Ldh-IN-1. While direct experimental data for this compound's apoptotic effects in the public domain is limited, this document outlines the established methodologies and expected outcomes based on studies of other well-characterized LDHA inhibitors and genetic knockdown techniques. By presenting these validated alternatives, researchers can effectively design experiments to confirm the on-target effects of this compound and similar compounds.
Introduction to LDHA and its Role in Apoptosis
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1] In many cancer cells, which exhibit a high glycolytic rate even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a crucial role in maintaining the NAD+ pool necessary for sustained glycolysis and cell proliferation.[1][2] Inhibition of LDHA has emerged as a promising anti-cancer strategy, as it can disrupt tumor metabolism, leading to a bioenergetic crisis, increased oxidative stress, and ultimately, apoptosis.[3][4]
Several studies have demonstrated that inhibiting LDHA, either through small molecules or genetic approaches, can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-9 and the executioner caspase-3, as well as the release of cytochrome c from the mitochondria.[4][5]
This compound: A Potent LDHA Inhibitor
This compound is a novel pyrazole-based inhibitor of human lactate dehydrogenase. It exhibits potent inhibition of both LDHA and LDHB isoforms with IC50 values of 32 nM and 27 nM, respectively.[6] Its high potency suggests it could be a valuable tool for studying the consequences of LDH inhibition. However, to conclusively attribute its apoptosis-inducing effects to LDHA inhibition, it is essential to perform validation experiments.
Comparative Analysis of LDHA Validation Methods
To validate that the apoptotic effects of this compound are mediated through LDHA, a comparison with other methods of LDHA inhibition is crucial. The two primary alternative approaches are the use of other small-molecule inhibitors and genetic knockdown of LDHA.
Small-Molecule Inhibitors
Several small-molecule inhibitors of LDHA have been characterized and their effects on apoptosis documented. These serve as excellent comparators for this compound.
-
Oxamate : A structural analog of pyruvate that competitively inhibits LDHA. It has been shown to induce apoptosis in various cancer cell lines.
-
FX-11 : A selective, reversible, and competitive inhibitor of LDHA. FX-11 has been demonstrated to reduce ATP levels, induce oxidative stress, and trigger apoptosis.
-
GSK-2837808A : A potent and selective inhibitor of LDHA.[6]
Genetic Approaches
Genetic knockdown of LDHA provides a highly specific method to validate the on-target effects of a small-molecule inhibitor.
-
shRNA/siRNA : Short hairpin RNA or small interfering RNA can be used to specifically silence the expression of the LDHA gene. This allows for a direct assessment of the cellular consequences of reduced LDHA levels.[1]
Quantitative Data Comparison
The following table summarizes the expected quantitative outcomes from experiments designed to validate the role of LDHA in this compound-induced apoptosis. The data for Oxamate and LDHA shRNA are compiled from published studies and represent typical results. The values for this compound are hypothetical and represent the expected outcomes if its apoptotic effect is indeed LDHA-dependent.
| Parameter | Control (Untreated) | This compound (Hypothetical) | Oxamate | LDHA shRNA | Source |
| Cell Viability (%) | 100 | ~50 | Decreased (dose-dependent) | Decreased | [1] |
| Apoptotic Cells (%) | <5 | ~30 | Increased (dose-dependent) | Increased | [1] |
| LDH Activity (%) | 100 | <20 | Decreased | Decreased | [1] |
| Cleaved Caspase-3 (Fold Change) | 1 | >3 | Increased | Increased | [1][4] |
| Mitochondrial ROS (Fold Change) | 1 | >2 | Increased | Increased |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in their validation studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, a comparator inhibitor (e.g., oxamate), or the appropriate vehicle control for the desired time period (e.g., 24-48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells and treat them as described for the cell viability assay.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for Cleaved Caspase-3
This technique detects the activated form of caspase-3, a key executioner of apoptosis.
-
Treat cells with the compounds of interest or use cells with LDHA knockdown.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
LDH Activity Assay
This assay measures the enzymatic activity of LDH in cell lysates.
-
Prepare cell lysates from treated and control cells.
-
In a 96-well plate, add the cell lysate to a reaction mixture containing lactate and NAD+.
-
The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADH production is proportional to the LDH activity in the sample.
Visualizing the Experimental Logic and Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for validating the role of LDHA in this compound-induced apoptosis and the underlying signaling pathway.
Caption: Experimental workflow for validating LDHA's role in apoptosis.
Caption: Signaling pathway of LDHA inhibition-induced apoptosis.
Conclusion
Validating the on-target effects of a novel inhibitor is a critical step in drug discovery and chemical biology. For a potent LDHA inhibitor like this compound, a systematic comparison with established LDHA inhibitors such as oxamate and FX-11, as well as with genetic knockdown of LDHA, is essential to definitively link its apoptosis-inducing properties to the inhibition of LDHA. By employing the experimental strategies and protocols outlined in this guide, researchers can rigorously test this hypothesis and build a strong foundation for further development of this compound or similar compounds as potential therapeutic agents. The consistent observation of reduced cell viability, increased apoptosis, and activation of the caspase cascade across these different methods of LDHA inhibition would provide compelling evidence for the on-target mechanism of action.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. Down regulation of lactate dehydrogenase initiates apoptosis in HeLa and MCF-7 cancer cells through increased voltage-dependent anion channel protein and inhibition of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down regulation of lactate dehydrogenase initiates apoptosis in HeLa and MCF-7 cancer cells through increased voltage-dependent anion channel protein and inhibition of BCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
Ldh-IN-1 Resistance: A Metabolic Tightrope Walk Between Glycolysis and Oxidative Phosphorylation
A comparative guide for researchers, scientists, and drug development professionals on the distinct metabolic signatures of cancer cells sensitive versus resistant to the lactate dehydrogenase (LDH) inhibitor, Ldh-IN-1. This guide provides a comprehensive overview of the metabolic adaptations that allow cancer cells to evade LDH inhibition, supported by experimental data and detailed protocols.
The targeting of cancer metabolism has emerged as a promising therapeutic strategy. Lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis, is a particularly attractive target due to its upregulation in many cancers and its role in sustaining the Warburg effect. This compound is a potent inhibitor of LDHA, designed to disrupt this metabolic dependency. However, as with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the metabolic reprogramming that underpins this resistance is crucial for developing effective counter-strategies and combination therapies.
This guide dissects the metabolic dichotomy between this compound-sensitive and -resistant cancer cells. Sensitive cells, heavily reliant on glycolysis, falter under LDH inhibition. In contrast, resistant cells exhibit a remarkable metabolic plasticity, rewiring their internal circuitry to survive and proliferate.
Key Metabolic Signatures: A Shift in Energy Production
The fundamental metabolic distinction between this compound-sensitive and -resistant cells lies in their preferred mode of energy production. While sensitive cells are glycolytically "addicted," resistant cells often pivot towards oxidative phosphorylation (OXPHOS) to generate ATP. This metabolic shift is a primary mechanism of acquired resistance to LDH inhibitors.[1][2]
Table 1: Comparative Metabolic Profile of this compound-Sensitive vs. Resistant Cells
| Metabolic Feature | This compound-Sensitive Cells | This compound-Resistant Cells | Fold Change (Resistant/Sensitive) | Reference |
| Glycolysis | ||||
| Glucose Uptake | High | Moderately Reduced | ~0.7-0.8 | [3] |
| Lactate Production | High | Significantly Reduced | ~0.2-0.4 | [3] |
| Glycolytic Intermediates (e.g., G3P, PEP) | Accumulate upon treatment | Baseline levels maintained | Variable | [3] |
| Oxidative Phosphorylation (OXPHOS) | ||||
| Oxygen Consumption Rate (OCR) | Low | Significantly Increased | >2.0 | [1][2] |
| TCA Cycle Intermediates (e.g., Citrate, Succinate) | Low | Increased | >1.5 | [3] |
| ATP Production from OXPHOS | Low | High | >2.5 | [1] |
| Amino Acid Metabolism | ||||
| Glutamine Uptake | Moderate | Increased | >1.5 | [3] |
| Aspartate Levels | Normal | Increased | >1.3 | [4] |
| Proline Levels | Normal | Decreased | <0.7 | [4] |
| Lipid Metabolism | ||||
| Fatty Acid Oxidation | Low | Increased | >2.0 | - |
| Glycerophospholipid Metabolism | Normal | Altered | Variable | [4] |
Note: The fold changes are approximate and can vary depending on the cell line and specific experimental conditions. The data is compiled based on studies using various LDH inhibitors, including oxamate and GNE-140, which are expected to induce similar metabolic resistance mechanisms as this compound.
Signaling Pathways Driving Metabolic Reprogramming
The metabolic reprogramming observed in this compound resistant cells is not a random occurrence but is orchestrated by specific signaling pathways. A key player in this process is the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling axis.[1][2] Inhibition of LDHA leads to a decrease in the NAD+/NADH ratio and a reduction in ATP levels, which activates AMPK. Activated AMPK, in turn, can promote mitochondrial biogenesis and function while inhibiting the anabolic processes driven by the mTOR pathway, thereby facilitating the shift towards OXPHOS.
Experimental Protocols
Generation of this compound Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound for subsequent metabolic analysis.
Materials:
-
Parental cancer cell line of interest (e.g., MIA PaCa-2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Determine IC50 of Parental Cells: Plate parental cells at a suitable density in 96-well plates. Treat with a serial dilution of this compound for 72 hours. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Initial Drug Exposure: Culture parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells resume proliferation and reach 70-80% confluency, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Stabilize: Repeat the dose escalation process over several months. The cells that can proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50) are considered resistant.
-
Characterization of Resistant Cells: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant cells to the parental cells. A significant shift in the IC50 indicates acquired resistance.
-
Maintenance of Resistant Cells: Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to preserve the resistant phenotype. Withdraw the drug for at least 48 hours before conducting experiments to avoid immediate compound effects.
Metabolite Extraction and LC-MS/MS Analysis
Objective: To extract and quantify intracellular metabolites from this compound-sensitive and -resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed both sensitive and resistant cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of extraction.
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl to remove any residual medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation: Incubate the tubes at -80°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.
-
Reconstitution and Analysis: Reconstitute the dried metabolite pellet in a suitable volume of LC-MS grade water/methanol for analysis. Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to identify significantly altered metabolites between the sensitive and resistant cell lines.
Conclusion
Resistance to this compound is characterized by a profound metabolic reprogramming, primarily involving a shift from glycolysis to oxidative phosphorylation. This metabolic plasticity allows cancer cells to bypass the therapeutic blockade of LDHA. The AMPK-mTOR-S6K signaling pathway appears to be a central regulator of this adaptive response. The distinct metabolic signatures of sensitive and resistant cells, particularly the increased reliance on OXPHOS and altered amino acid metabolism in resistant cells, offer new therapeutic avenues. Targeting these adaptive metabolic pathways in combination with LDH inhibitors may represent a powerful strategy to overcome drug resistance and improve patient outcomes. The experimental protocols provided in this guide offer a framework for researchers to investigate these mechanisms further and to screen for novel combination therapies.
References
- 1. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Transcriptional, chromatin, and metabolic landscapes of LDHA inhibitor–resistant pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based metabolic profiling of gemcitabine-sensitive and gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Ldh-IN-1: A Comparative Guide to Lactate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lactate dehydrogenase (LDH) inhibitor, Ldh-IN-1, with other known LDH inhibitors. The information presented is based on publicly available data and aims to assist researchers in evaluating the performance and utility of this compound for their specific research needs.
Introduction to this compound and Lactate Dehydrogenase
This compound is a pyrazole-based inhibitor of human lactate dehydrogenase (LDH), targeting both the LDHA and LDHB isoforms. The enzyme LDH plays a critical role in anaerobic glycolysis by catalyzing the interconversion of pyruvate and lactate, coupled with the conversion of NADH and NAD+.[1] In many cancer cells, there is an increased reliance on glycolysis for energy production, a phenomenon known as the "Warburg effect." This makes LDH a promising target for cancer therapy.
Quantitative Comparison of LDH Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other selected LDH inhibitors against the LDHA and LDHB isoforms. This data is compiled from various sources and provides a quantitative basis for comparison.
| Inhibitor | Target(s) | IC50 / EC50 (LDHA) | IC50 / EC50 (LDHB) | Mechanism of Action |
| This compound | LDHA/LDHB | 32 nM (IC50) | 27 nM (IC50) | Not Specified |
| GNE-140 | LDHA/LDHB | 3 nM (IC50) | 5 nM (IC50) | Not Specified |
| AXKO-0046 | LDHB selective | No significant inhibition | 42 nM (EC50) | Uncompetitive |
| NCI-006 | LDHA/LDHB | 60 nM (IC50) | 30 nM (IC50) | Not Specified |
| GSK2837808A | LDHA > LDHB | 2.6 nM (IC50) | 43 nM (IC50) | Not Specified |
Experimental Methodologies
The determination of the inhibitory activity of compounds like this compound typically involves enzymatic assays. While specific protocols may vary between studies, a general workflow is outlined below.
General Protocol for LDH Enzyme Inhibition Assay
A common method to assess LDH inhibition is a colorimetric or spectrophotometric assay that measures the change in NADH concentration. The conversion of pyruvate to lactate by LDH is accompanied by the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm. Conversely, the conversion of lactate to pyruvate involves the reduction of NAD+ to NADH, resulting in an increase in absorbance at 340 nm.
Key Steps:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), solutions of the substrate (pyruvate or lactate), and the cofactor (NADH or NAD+).
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified LDH enzyme (LDHA or LDHB) and serial dilutions of the inhibitor compound.
-
Assay Reaction: In a microplate, combine the reaction buffer, substrate, cofactor, and the inhibitor at various concentrations.
-
Initiation of Reaction: Add the LDH enzyme to initiate the reaction.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the inhibitor concentration that causes 50% inhibition (IC50) by fitting the data to a dose-response curve.
For a more detailed protocol, researchers can refer to commercially available LDH assay kits or published literature.[2][3][4]
Visualizing Key Processes
To better understand the context of this compound's function, the following diagrams illustrate the LDH signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The role of LDH in the conversion of pyruvate to lactate.
Caption: A typical workflow for screening LDH inhibitors.
References
Safety Operating Guide
Proper Disposal of Ldh-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Ldh-IN-1, a novel pyrazole-based inhibitor of human lactate dehydrogenase (LDH).
Key Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its potential interactions and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆N₄O₄S₂ | PubChem[1] |
| Molecular Weight | 570.7 g/mol | PubChem[1] |
| IUPAC Name | 2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid | PubChem[1] |
| Physical State | Solid (presumed) | General knowledge |
| Solubility | Likely soluble in organic solvents such as DMSO and ethanol. | General knowledge |
Experimental Protocols: Safe Disposal Workflow
The following step-by-step procedure should be followed for the disposal of this compound. This workflow is designed to minimize risk and ensure compliance with general laboratory safety standards.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][3]
-
Solid Waste:
-
Collect un-used or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix this compound solutions with other incompatible waste streams.[2] Halogenated and non-halogenated solvent wastes should generally be collected separately.[2]
-
Labeling of Waste Containers
All waste containers must be clearly and accurately labeled.[4][5] The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.[5]
-
The name of the principal investigator and the laboratory location.[5]
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
Storage of Chemical Waste
Waste containers should be stored in a designated and properly ventilated satellite accumulation area within the laboratory.[4][6]
-
Ensure containers are kept closed except when adding waste.[2][4]
-
Store incompatible waste types separately to prevent accidental mixing.[6]
Final Disposal
The final disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway of Caution: Logical Relationships in Disposal
The proper disposal of any laboratory chemical is governed by a set of logical relationships that prioritize safety and compliance. The following diagram illustrates these key relationships.
Caption: Key logical relationships in chemical waste disposal.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. This compound | C30H26N4O4S2 | CID 131955127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Ldh-IN-1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Ldh-IN-1 was found in the available resources. The following guidance is based on general laboratory safety principles for handling chemical compounds of unknown toxicity. It is imperative that a thorough risk assessment be conducted by the user within their specific laboratory environment before handling this compound. This document should be used as a supplement to, not a replacement for, institutional safety protocols and the judgment of a qualified safety professional.
Immediate Safety and Handling Precautions
Given the absence of specific toxicological data for this compound, a cautious approach is mandatory. Assume the compound is hazardous upon inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If weighing or manipulating powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on a risk assessment. | Minimizes the risk of inhaling airborne particles of the compound. |
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood. Have spill cleanup materials readily available.
-
Weighing and Aliquoting: If handling a solid form, perform all weighing and aliquoting within a chemical fume hood or a powder containment hood to prevent inhalation of dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
General Conduct: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Operational and Disposal Plans
Storage
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. Consult the supplier's recommendations for optimal storage temperature.
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean: Carefully sweep or wipe up the contained material. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal
Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips) as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
Quantitative Data Summary
As no specific SDS for this compound is available, the following table indicates the types of quantitative data that are essential for a full safety assessment. Researchers should seek this information from the supplier.
| Property | Value |
| Molecular Formula | C₃₀H₂₆N₄O₄S₂ |
| Molecular Weight | 570.7 g/mol |
| CAS Number | 1964515-43-2 |
| Appearance | Not Available |
| Odor | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Solubility | Not Available |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Available |
| Skin Corrosion/Irritation | Not Available |
| Serious Eye Damage/Irritation | Not Available |
| Carcinogenicity | Not Available |
Signaling Pathway and Experimental Workflow
LDH Signaling Pathway Inhibition
Lactate dehydrogenase (LDH) is a critical enzyme in the anaerobic glycolytic pathway, catalyzing the conversion of pyruvate to lactate.[1][2] This process is often upregulated in cancer cells (the Warburg effect) to support rapid proliferation. This compound is an inhibitor of LDH, blocking this metabolic pathway. The expression of LDH itself is regulated by various signaling pathways, including negative regulation by KLF4 and positive regulation by FGFR1.[3][4]
Caption: Inhibition of the LDH-mediated conversion of pyruvate to lactate by this compound.
References
- 1. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
[
[
[
[